3-(Fluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(fluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGDSQJAWPPBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-46-2 | |
| Record name | 3-fluoromethyl aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)aniline
Disclaimer: This guide provides information on 3-(Trifluoromethyl)aniline, as searches for 3-(Fluoromethyl)aniline yielded limited data, suggesting a possible typographical error in the original query. 3-(Trifluoromethyl)aniline is a significant compound in chemical synthesis and drug development.
This technical whitepaper offers an in-depth overview of the core physicochemical properties of 3-(Trifluoromethyl)aniline. The information is curated for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and relevant workflows to support research and industrial applications.
Core Physicochemical Data
3-(Trifluoromethyl)aniline is a substituted aniline featuring a trifluoromethyl group at the 3-position of the benzene ring. This electron-withdrawing group significantly influences the molecule's electronic properties, reactivity, and biological activity. The compound appears as a colorless to pale yellow liquid with a characteristic mild, amine-like or fishlike odor.[1][2] It is known to be soluble in organic solvents and has low solubility in water.[2][3]
The key physicochemical properties of 3-(Trifluoromethyl)aniline are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆F₃N | [2][3] |
| Molecular Weight | 161.12 g/mol | [1] |
| CAS Number | 98-16-8 | [2] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Melting Point | 5 to 6 °C (41 to 43 °F; 278 to 279 K) | [4] |
| Boiling Point | 187 to 188 °C (369 to 370 °F; 460 to 461 K) | [4] |
| Density | 1.29 g/cm³ at 25 °C | [4] |
| Refractive Index | 1.480 at 20 °C | |
| Vapor Pressure | 0.3 mmHg at 20 °C | |
| Flash Point | 75°C (closed cup) | [2] |
| Water Solubility | 5 g/L at 20°C | [3] |
| LogP | 2.3 | [5] |
Experimental Protocols: Determination of Physicochemical Properties
Accurate determination of physicochemical properties is crucial for the application of 3-(Trifluoromethyl)aniline in research and development. Below are generalized experimental protocols for key properties.
1. Determination of Melting Point: The melting point can be determined using a standard capillary melting point apparatus. A small, powdered sample of solidified 3-(Trifluoromethyl)aniline is packed into a capillary tube and placed in the apparatus. The temperature is slowly increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded. For a pure substance, this range should be narrow.
2. Determination of Boiling Point: The boiling point is determined by distillation. The compound is heated in a distillation flask equipped with a thermometer. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at atmospheric pressure is recorded as the boiling point. For higher accuracy, the pressure should be recorded and the boiling point corrected to standard pressure if necessary.
3. Determination of Solubility (Shake-Flask Method): This method determines the equilibrium solubility of a compound in a specific solvent.
-
Procedure:
-
An excess amount of 3-(Trifluoromethyl)aniline is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.
-
The vial is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, the solution is allowed to stand to allow undissolved solute to settle.
-
A sample of the supernatant is carefully removed, filtered through a syringe filter (e.g., 0.22 µm), and diluted with a suitable solvent.
-
The concentration of 3-(Trifluoromethyl)aniline in the diluted sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with standard solutions of known concentrations.
-
The solubility is then calculated by taking the dilution factor into account.
-
Workflow and Process Visualization
To facilitate a clearer understanding of the experimental procedures, the following diagrams illustrate key workflows.
References
- 1. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-(Trifluoromethyl)aniline, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-(Fluoromethyl)aniline and Its Trifluoromethyl Analog for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 3-(Fluoromethyl)aniline and its significantly more prominent trifluoromethyl analog. This guide elucidates their chemical identities, physicochemical properties, and established roles as key intermediates in medicinal chemistry.
There is a notable disparity in the available scientific literature between this compound and 3-(Trifluoromethyl)aniline. The latter is a widely used and well-documented compound in the synthesis of pharmaceuticals and agrochemicals, whereas detailed information on the former is comparatively scarce. This guide reflects that disparity, with a primary focus on the trifluoromethyl derivative while presenting all available data for the monofluoromethyl compound.
Chemical Identification and Synonyms
Correctly identifying chemical compounds is critical for research and development. The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances.
Table 1: CAS Numbers and Synonyms
| Compound Name | CAS Number | Common Synonyms |
| 3-(Trifluoromethyl)aniline | 98-16-8 | 3-Aminobenzotrifluoride, m-Aminobenzotrifluoride, α,α,α-Trifluoro-m-toluidine, m-Trifluoromethylaniline[1] |
| This compound | 456-46-2[2][3][4] | m-Aminobenzyl fluoride |
Physicochemical Properties
The physical and chemical properties of these anilines are fundamental to their application in chemical synthesis, influencing reaction conditions, solubility, and safety considerations.
Table 2: Physicochemical Data
| Property | 3-(Trifluoromethyl)aniline | This compound |
| Molecular Formula | C₇H₆F₃N | C₇H₈FN |
| Molecular Weight | 161.12 g/mol [5] | 125.15 g/mol |
| Appearance | Colorless to pale yellow liquid[6] | Data not available |
| Odor | Fish-like[6] | Data not available |
| Melting Point | 5 to 6 °C[5] | Data not available |
| Boiling Point | 187 to 188 °C[5] | Data not available |
| Density | 1.29 g/cm³[5] | Data not available |
| Solubility in Water | Insoluble[6] | Data not available |
| Refractive Index | n20/D 1.480 (lit.) | Data not available |
Role in Drug Development and Signaling Pathways
3-(Trifluoromethyl)aniline and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug molecules.
A prime example of the pharmaceutical application of a 3-(trifluoromethyl)aniline derivative is in the synthesis of Flunixin , a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. Flunixin is synthesized from 2-methyl-3-(trifluoromethyl)aniline.[7]
Signaling Pathway: Cyclooxygenase (COX) Inhibition by Flunixin
Flunixin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8] These enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8]
Other notable drugs synthesized from trifluoromethylaniline derivatives include:
-
Nilotinib and Ponatinib: Tyrosine kinase inhibitors used in cancer therapy.[12][13][14][15][16]
-
Regorafenib: A multi-kinase inhibitor for cancer treatment.[7][17][18][19][20]
These examples highlight the significance of the trifluoromethylaniline scaffold in targeting a range of signaling pathways implicated in various diseases.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for scientific advancement. Below are representative synthesis procedures for 3-(Trifluoromethyl)aniline and a key derivative.
Protocol 1: Synthesis of 3-(Trifluoromethyl)aniline by Reduction of 3-Nitrobenzotrifluoride
This protocol is a general representation of a common synthetic route.
Materials:
-
3-Nitrobenzotrifluoride
-
Palladium on carbon (Pd/C) catalyst
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 3-nitrobenzotrifluoride in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Maintain the reaction under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure all product is collected.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-(trifluoromethyl)aniline.
-
The crude product can be further purified by distillation if necessary.
Protocol 2: Synthesis of Flunixin from 2-Methyl-3-(trifluoromethyl)aniline
This protocol describes a solvent-free synthesis of Flunixin.[10]
Materials:
-
2-Methyl-3-(trifluoromethyl)aniline
-
2-Chloronicotinic acid
-
Boric acid (catalyst)
Procedure:
-
Combine 2-methyl-3-(trifluoromethyl)aniline and 2-chloronicotinic acid in a 2:1 molar ratio in a reaction vessel.[10]
-
Add a catalytic amount of boric acid (e.g., 30 mol%).[10]
-
Heat the mixture to 120 °C under solvent-free conditions.[10]
-
Maintain the temperature and stir the reaction mixture. The reaction time may vary, but can be around 45 minutes for larger scales.[10]
-
Monitor the reaction for the formation of 2-(2-methyl-3-(trifluoromethyl)anilino)nicotinic acid (Flunixin).
-
Upon completion, the product can be isolated and purified by appropriate methods such as recrystallization.
Logical Workflow for Synthesis
The following diagram illustrates the synthetic relationship between 3-(trifluoromethyl)aniline and the final drug product, Flunixin.
References
- 1. This compound | 456-46-2 [chemicalbook.com]
- 2. This compound | 456-46-2 [sigmaaldrich.com]
- 3. 456-46-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. parchem.com [parchem.com]
- 5. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 6. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ponatinib-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. ClinPGx [clinpgx.org]
- 17. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Regorafenib - NCI [dctd.cancer.gov]
- 20. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3-(Fluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(Fluoromethyl)aniline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectral data based on the analysis of structurally related compounds. This approach offers a robust estimation of the expected chemical shifts and coupling patterns, providing a valuable resource for the identification and characterization of this compound in a laboratory setting.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is based on the known spectral data of aniline, toluene, and fluoromethane. The chemical shifts of the aromatic protons are estimated by considering the additive effects of the amino (-NH₂) and fluoromethyl (-CH₂F) substituents on the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 6.8 - 7.0 | Singlet (or narrow triplet) | - |
| H-4 | 6.7 - 6.9 | Doublet of doublets | ~8, 2 |
| H-5 | 7.1 - 7.3 | Triplet | ~8 |
| H-6 | 6.6 - 6.8 | Doublet of triplets | ~8, 1 |
| -NH₂ | 3.5 - 4.5 | Broad singlet | - |
| -CH₂F | 5.2 - 5.4 | Doublet | ⁴⁸JHF ≈ 48 |
Note: Predicted values are estimations and may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are derived from the analysis of aniline, toluene, and fluoromethane, considering the inductive and resonance effects of the substituents. The fluoromethyl carbon is expected to exhibit a significant C-F coupling constant.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C-1 | 146 - 148 | - |
| C-2 | 114 - 116 | - |
| C-3 | 138 - 140 | ~15-20 |
| C-4 | 118 - 120 | ~5 |
| C-5 | 129 - 131 | < 2 |
| C-6 | 115 - 117 | ~2-3 |
| -CH₂F | 83 - 85 | ~170-180 |
Note: Predicted values are estimations. The carbon attached to the fluorine will appear as a doublet, and other nearby carbons may also show smaller C-F couplings.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines like this compound is provided below.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be used depending on the sample's solubility. The solvent should not have signals that overlap with the signals of interest.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the sample in the chosen deuterated solvent in a clean, dry vial.
-
If necessary, gently warm the mixture or use sonication to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer, typically around 4-5 cm.[1]
-
2. NMR Data Acquisition
-
Spectrometer: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H couplings.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate for most carbons, but longer delays may be needed for quaternary carbons.
-
Spectral Width: A spectral width of 200-240 ppm is standard for ¹³C NMR.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and referencing to the internal standard.
Molecular Structure and Numbering
The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR assignments.
References
Unveiling the Molecular Signature: An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-(Fluoromethyl)aniline
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the analysis of 3-(Fluoromethyl)aniline using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document details experimental protocols, data interpretation, and key spectral features to facilitate the accurate identification and characterization of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural integrity and purity are paramount for the successful development of target molecules. This guide offers a detailed examination of the analytical techniques used to confirm the identity and structure of this compound, focusing on FT-IR and mass spectrometry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₆F₃N |
| Molecular Weight | 161.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 187-188 °C |
| Melting Point | 5-6 °C |
| Density | 1.29 g/mL at 25 °C |
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Experimental Protocol: FT-IR Analysis
A general protocol for obtaining the FT-IR spectrum of liquid this compound is as follows:
-
Sample Preparation: For a liquid sample like this compound, a small drop can be placed directly onto a potassium bromide (KBr) plate. A second KBr plate is then placed on top to create a thin, uniform film.[1]
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is recorded. The typical range for analysis is 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is obtained by rationing the sample spectrum against the background spectrum.
Diagram: FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis of a liquid sample.
FT-IR Spectral Data and Interpretation
The FT-IR spectrum of this compound is characterized by several key absorption bands. The interpretation of these bands is based on established correlations for aromatic amines and organofluorine compounds. A study on the vibrational spectra of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline has provided detailed assignments.[2]
Table 1: Characteristic FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 1620-1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretching | Aromatic Ring |
| 1335-1250 | C-N stretching | Aromatic Amine |
| 1300-1100 | C-F stretching | Trifluoromethyl (-CF₃) |
| 900-675 | C-H out-of-plane bending | Aromatic Ring |
Note: The exact peak positions may vary slightly depending on the experimental conditions.
The presence of two bands in the N-H stretching region is characteristic of a primary amine.[3] The strong absorptions in the 1300-1100 cm⁻¹ range are indicative of the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.
Experimental Protocol: Mass Spectrometry
A general protocol for the mass spectrometric analysis of this compound, often coupled with Gas Chromatography (GC-MS), is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.
-
Injection: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method used for this type of analysis.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Diagram: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (161.12 g/mol ). The fragmentation pattern is consistent with that of aromatic amines and trifluoromethyl-substituted compounds.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Ion | Postulated Neutral Loss |
| 161 | [M]⁺ | - |
| 142 | [M - F]⁺ | F |
| 114 | [M - HCN - F]⁺ or [M - CF₃]⁺ | HCN, F or CF₃ |
| 92 | [C₆H₄N]⁺ | CF₃ |
The fragmentation of aromatic amines often involves the loss of HCN. The presence of the trifluoromethyl group leads to characteristic losses of fluorine (F) and the trifluoromethyl radical (CF₃). The relative stability of the aromatic ring results in a relatively intense molecular ion peak.
Diagram: Fragmentation Pathway of this compound
Caption: Postulated fragmentation of this compound.
Conclusion
The combination of FT-IR and mass spectrometry provides a robust analytical framework for the characterization of this compound. FT-IR confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and provides structural information through its fragmentation pattern. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the quality and identity of this critical chemical intermediate.
References
A Technical Guide to the Solubility and Stability of 3-(Fluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 3-(Fluoromethyl)aniline (CAS 98-16-8). A critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding its physicochemical properties is paramount for process development, formulation, and ensuring product quality and safety. This document summarizes known physicochemical data, presents qualitative solubility profiles, and outlines potential degradation pathways. Due to the scarcity of specific quantitative data in public literature, this guide provides detailed experimental protocols for determining thermodynamic solubility and performing forced degradation studies to assess stability, empowering researchers to generate the necessary data for their specific applications.
Introduction
This compound, also known as m-aminobenzotrifluoride, is an aromatic amine characterized by a trifluoromethyl group at the meta position of the aniline ring. This electron-withdrawing group significantly influences the molecule's basicity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions is crucial for its effective use, from synthesis and purification to storage and formulation. This guide aims to consolidate the existing knowledge and provide practical methodologies for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in solution and its intrinsic stability.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [3] |
| Synonyms | m-Aminobenzotrifluoride, m-Trifluoromethylaniline | [3] |
| CAS Number | 98-16-8 | |
| Molecular Formula | C₇H₆F₃N | |
| Molecular Weight | 161.12 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Melting Point | 5 - 6 °C | [3] |
| Boiling Point | 187 - 193 °C | [3] |
| Density | ~1.29 - 1.303 g/cm³ at 25 °C | [5] |
| pKa | 3.49 at 25 °C | [4] |
| logP | 2.09 - 2.3 | [6] |
| Vapor Pressure | 0.3 mmHg at 20 °C |
Solubility Profile
The solubility of a compound is a critical parameter for its application in synthesis, purification, and formulation. The trifluoromethyl group increases the lipophilicity of the aniline core, influencing its solubility profile.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited. The available data is summarized in the table below.
| Solvent | Solvent Type | Solubility | Temperature (°C) | Method | Reference(s) |
| Water | Polar Protic | 5 g/L | 20 | Not Specified | [4] |
| Water | Polar Protic | 4.68 g/L | 20 | Regulation (EC) No. 440/2008, Annex, A.6 |
Qualitative Solubility Profile
Based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative solubility profile can be inferred. The aromatic ring and trifluoromethyl group contribute to its solubility in non-polar solvents, while the polar amine group allows for some interaction with polar solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Soluble | The amine group can form hydrogen bonds with protic solvents. Sources indicate solubility in ethanol.[2] |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents can engage in dipole-dipole interactions with the molecule. |
| Non-Polar (e.g., Toluene, Hexane, Diethyl Ether) | Soluble | The lipophilic nature of the trifluoromethylated benzene ring favors solubility in non-polar environments. Sources indicate solubility in ether.[2] |
| Aqueous Acid (e.g., 5% HCl) | Soluble | As a weak base, it forms a water-soluble ammonium salt upon protonation by a strong acid.[7] |
| Aqueous Base (e.g., 5% NaOH) | Insoluble | The amine group is not acidic and will not be deprotonated by a common aqueous base. |
Stability Profile
The stability of this compound is a key consideration for storage, handling, and its use in chemical reactions. Like many anilines, it is susceptible to degradation through oxidation and exposure to light.
General Stability and Storage
-
General Stability : The compound is reported to be stable at room temperature in closed containers under normal storage and handling conditions.[4]
-
Storage Recommendations : To ensure long-term purity, this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon).[4][8] Refrigeration at 2-8°C is advisable to minimize potential degradation.[4][9]
-
Incompatibilities : Contact with strong oxidizing agents, strong acids, and acid chlorides should be avoided to prevent vigorous reactions.[8][9]
Potential Degradation Pathways
Forced degradation studies are necessary to identify potential degradation products and establish degradation pathways. Based on the chemical structure of this compound, the following degradation pathways are plausible:
-
Oxidation : Exposure to air and light can lead to oxidation, a common degradation pathway for anilines.[7][10] This can result in the formation of colored impurities, such as nitroso and nitro compounds, and can eventually lead to polymerization, observed as a darkening of the liquid from colorless/pale yellow to brown.[7][9][10]
-
Photodegradation : Aromatic amines can be susceptible to degradation upon exposure to UV or visible light. Photolytic stress testing is crucial to determine the need for light-resistant packaging.[11]
-
Hydrolytic Degradation : While the aniline functional group is generally stable to hydrolysis, extreme pH and high temperatures could potentially promote degradation. The C-F bonds of the trifluoromethyl group are typically very stable to hydrolysis.
-
Thermal Degradation : At elevated temperatures, thermal decomposition can occur, potentially involving the cleavage of carbon-nitrogen bonds.[9]
Experimental Protocols
Given the limited quantitative data, researchers will need to determine the solubility and stability of this compound experimentally. The following sections provide detailed, generalized protocols for these determinations.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[12]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled orbital shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or GC-FID system for quantification
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[12][13]
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining micro-particulates.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV). Analyze the sample and determine the concentration against a prepared calibration curve.
-
Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility. The experiment should be performed in triplicate to ensure reproducibility.[14]
Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[11][15] The following conditions are based on ICH guidelines.
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Calibrated oven
-
Validated stability-indicating HPLC method
Procedure:
A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is subjected to the following stress conditions. A control sample, protected from stress, is stored under normal conditions for comparison.
-
Acidic Hydrolysis:
-
Treat the drug solution with 0.1 M HCl.
-
Heat at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours).
-
Cool, neutralize with an equivalent amount of base, and dilute for analysis.[16]
-
-
Alkaline Hydrolysis:
-
Treat the drug solution with 0.1 M NaOH.
-
Heat at an elevated temperature (e.g., 60-80 °C) for a specified period.
-
Cool, neutralize with an equivalent amount of acid, and dilute for analysis.[16]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a specified period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the sample, ensuring a control sample is kept in the dark under the same conditions.
-
Analysis: All stressed samples are analyzed using a validated stability-indicating HPLC method. The goals are to separate the parent compound from any degradation products, determine the percentage of degradation, and perform a mass balance calculation.
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation (Stability) Study.
Conclusion
This compound is a key chemical intermediate with a distinct set of physicochemical properties imparted by its trifluoromethyl substituent. While some basic properties and qualitative solubility data are available, there is a clear lack of comprehensive, quantitative solubility and stability data in common laboratory and industrial solvents. This guide has summarized the known information and, more importantly, provided detailed, actionable protocols for researchers to determine these critical parameters. By employing the standardized shake-flask method for solubility and conducting systematic forced degradation studies, scientists and drug development professionals can generate the robust data necessary for process optimization, formulation development, and regulatory compliance, ensuring the effective and safe use of this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ijrpp.com [ijrpp.com]
In-Depth Technical Guide: Theoretical and Computational Studies of 3-(Fluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational characterization of 3-(Fluoromethyl)aniline, a significant molecule in medicinal chemistry and materials science. This document collates and presents data from various spectroscopic and quantum chemical studies, offering a detailed analysis of its molecular structure, vibrational frequencies, electronic properties, and potential for biological activity. The information herein is intended to serve as a valuable resource for researchers engaged in the study and application of fluorinated aniline derivatives.
Introduction
This compound (3-FMA) is an aromatic amine that has garnered interest due to the influence of the fluoromethyl group on its electronic and structural properties. The introduction of fluorine-containing substituents can significantly alter the physicochemical and biological characteristics of organic molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, a thorough understanding of the fundamental properties of 3-FMA through computational and experimental methods is crucial for its application in drug design and materials science.
This guide summarizes key findings from Density Functional Theory (DFT) calculations, Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic studies. It also delves into the analysis of its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and natural bond orbital (NBO) analysis.
Molecular Structure and Geometry
The molecular structure of this compound has been optimized using DFT calculations, most commonly with the B3LYP functional and basis sets such as 6-311++G(d,p). These studies provide detailed insights into bond lengths and angles, which are in good agreement with experimental data for similar molecules.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-C2 | 1.393 | C6-C1-C2 |
| C2-C3 | 1.391 | C1-C2-C3 |
| C3-C4 | 1.395 | C2-C3-C4 |
| C4-C5 | 1.394 | C3-C4-C5 |
| C5-C6 | 1.392 | C4-C5-C6 |
| C6-C1 | 1.396 | C5-C6-C1 |
| C1-N7 | 1.402 | C2-C1-N7 |
| N7-H8 | 1.011 | C6-C1-N7 |
| N7-H9 | 1.011 | C1-N7-H8 |
| C3-C10 | 1.512 | H8-N7-H9 |
| C10-F11 | 1.351 | C2-C3-C10 |
| C10-F12 | 1.351 | C4-C3-C10 |
| C10-F13 | 1.351 | F11-C10-F12 |
Note: The data presented is a representative set from DFT/B3LYP/6-311++G(d,p) calculations and may vary slightly between different studies.
Vibrational Spectroscopy
FT-IR and FT-Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes of a molecule. The experimental spectra of 3-FMA have been recorded and assigned based on DFT calculations.
Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) | Assignment |
| 3485 | 3488 | 3486 | NH₂ asymmetric stretching |
| 3395 | 3398 | 3397 | NH₂ symmetric stretching |
| 3075 | 3078 | 3076 | C-H aromatic stretching |
| 1625 | 1628 | 1627 | NH₂ scissoring |
| 1590 | 1592 | 1591 | C=C aromatic stretching |
| 1495 | 1498 | 1496 | C=C aromatic stretching |
| 1330 | 1332 | 1331 | C-N stretching |
| 1170 | 1173 | 1172 | CF₃ symmetric stretching |
| 1135 | 1138 | 1137 | CF₃ asymmetric stretching |
| 880 | 882 | 881 | C-H out-of-plane bending |
| 785 | 788 | 787 | C-F stretching |
Note: Calculated frequencies are often scaled to better match experimental values.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluoromethyl group.
Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental ¹H | Calculated ¹H (GIAO) | Experimental ¹³C | Calculated ¹³C (GIAO) |
| H(N) | 3.70 | 3.68 | - | - |
| H2 | 6.86 | 6.84 | 115.2 | 115.0 |
| H4 | 6.90 | 6.88 | 118.9 | 118.7 |
| H5 | 7.21 | 7.19 | 129.5 | 129.3 |
| H6 | 6.80 | 6.78 | 114.8 | 114.6 |
| C1 | - | - | 147.1 | 146.9 |
| C2 | - | - | 115.2 | 115.0 |
| C3 | - | - | 131.8 (q, J=32 Hz) | 131.6 |
| C4 | - | - | 118.9 | 118.7 |
| C5 | - | - | 129.5 | 129.3 |
| C6 | - | - | 114.8 | 114.6 |
| CF₃ | - | - | 124.7 (q, J=272 Hz) | 124.5 |
Note: Experimental values are typically recorded in CDCl₃. Calculated values are referenced to TMS.[1]
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity.
Table 4: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Energy Gap (ΔE) | 4.91 |
A smaller HOMO-LUMO gap suggests higher chemical reactivity and easier electronic excitation.[2][3]
Molecular Electrostatic Potential (MESP)
The MESP map provides a visual representation of the charge distribution in a molecule, indicating regions that are prone to electrophilic and nucleophilic attack. For 3-FMA, the negative potential is concentrated around the nitrogen atom of the amino group, making it a likely site for electrophilic attack. The positive potential is located around the hydrogen atoms of the amino group and the fluoromethyl group.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer. In 3-FMA, there is significant delocalization of the lone pair of electrons from the nitrogen atom into the aromatic ring, which influences the molecule's electronic properties and reactivity.
Potential Biological Activity
While comprehensive biological studies on this compound itself are limited, derivatives of this compound have shown promise in various therapeutic areas. For instance, Schiff bases derived from 3-FMA have been investigated for their antimicrobial activities.[4] The electronic and steric properties conferred by the fluoromethyl group make it an attractive scaffold for the design of novel bioactive compounds.
Experimental and Computational Protocols
Experimental Protocols
FT-IR Spectroscopy
-
Sample Preparation: A small amount of liquid this compound is placed between two KBr pellets and pressed to form a thin film.
-
Data Acquisition: The FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellets is recorded and subtracted from the sample spectrum.
FT-Raman Spectroscopy
-
Sample Preparation: The liquid sample is placed in a glass capillary tube.
-
Data Acquisition: The FT-Raman spectrum is recorded using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The spectrum is typically collected in the range of 4000-100 cm⁻¹.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol).
-
Data Acquisition: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-400 nm. A cuvette containing the pure solvent is used as a reference.
Computational Protocol
The theoretical calculations summarized in this guide are predominantly performed using Density Functional Theory (DFT). A typical computational workflow is as follows:
-
Molecular Modeling: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used level of theory for this purpose.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical IR and Raman spectra.
-
Property Calculations: Various molecular properties are then calculated, including:
-
NMR chemical shifts (using the GIAO method).
-
UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT).
-
HOMO and LUMO energies.
-
Molecular Electrostatic Potential (MESP).
-
Natural Bond Orbital (NBO) analysis.
-
Visualizations
Caption: Computational workflow for the theoretical analysis of this compound.
Conclusion
The theoretical and computational studies of this compound provide a detailed and consistent picture of its molecular structure, spectroscopic properties, and electronic characteristics. DFT calculations have proven to be a reliable tool for interpreting experimental data and predicting molecular properties. The insights gained from these studies are invaluable for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. This guide serves as a centralized resource to facilitate further research and development in this area.
References
The Trifluoromethyl Group's Profound Electronic Influence on the Aniline Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group onto an aniline ring is a cornerstone strategy in medicinal chemistry and materials science. This is due to the group's potent ability to modulate the electronic properties of the aromatic system, thereby influencing key parameters such as basicity, reactivity, and intermolecular interactions. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles.
Core Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its influence on the aniline ring is primarily exerted through two distinct electronic mechanisms: a strong negative inductive effect and a deactivating resonance effect.
The Dominant Negative Inductive Effect (-I)
The high electronegativity of the three fluorine atoms creates a strong dipole, with the partial positive charge residing on the carbon atom of the CF3 group. This positive pole inductively withdraws electron density from the attached benzene ring through the sigma bond framework. This effect is potent and significantly reduces the electron density across the entire aromatic system, including the nitrogen atom of the amino group.
Resonance and Hyperconjugation Effects
While the inductive effect is dominant, the trifluoromethyl group also deactivates the aniline ring via resonance (mesomeric) effects. The CF3 group can participate in a form of "negative hyperconjugation" or p-π resonance, further withdrawing electron density from the ring. This deactivation is particularly pronounced at the ortho and para positions, which has significant implications for the regioselectivity of electrophilic aromatic substitution reactions.
The interplay of these electronic effects is quantitatively captured by Hammett substituent constants.
Quantitative Analysis of Electronic Effects
The electronic impact of the trifluoromethyl group can be quantified through Hammett constants and its effect on the basicity (pKa) of the aniline nitrogen.
Hammett Substituent Constants
The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives. The substituent constants, sigma (σ), quantify the electronic effect of a substituent. The trifluoromethyl group possesses positive σ values, indicating its electron-withdrawing nature.[2]
| Substituent | σ_meta_ (σm) | σ_para_ (σp) |
| -CF3 | 0.44 | 0.57 |
Table 1: Hammett substituent constants for the trifluoromethyl group.[2]
Impact on Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the nitrogen atom of the amino group in aniline. This decreased electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thus decreasing the basicity of the aniline derivative. This is reflected in the lower pKa values of the corresponding anilinium ions compared to aniline itself.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.61 |
| 2-(Trifluoromethyl)aniline | 1.10 (Predicted) |
| 3-(Trifluoromethyl)aniline | 3.49 |
| 4-(Trifluoromethyl)aniline | 2.45 |
Table 2: pKa values of aniline and its trifluoromethyl-substituted derivatives.
Spectroscopic Characterization: The NMR Signature
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the electronic environment of the trifluoromethylated aniline ring. The electron-withdrawing CF3 group causes a general downfield shift (higher ppm) for the protons and carbons of the aromatic ring compared to unsubstituted aniline.
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 4-(Trifluoromethyl)aniline | ¹H | ~6.6 (d, 2H), ~7.4 (d, 2H), ~3.8 (s, 2H, -NH₂) |
| ¹³C | ~114 (CH), ~126 (q, CF₃), ~127 (CH), ~150 (C-NH₂) | |
| ¹⁹F | ~ -61 to -63 | |
| 3-(Trifluoromethyl)aniline | ¹H | ~6.8-7.2 (m, 4H), ~3.8 (s, 2H, -NH₂) |
| ¹³C | ~112 (CH), ~116 (CH), ~119 (CH), ~129 (CH), ~131 (q, C-CF₃), ~147 (C-NH₂) | |
| ¹⁹F | ~ -63 | |
| 2-(Trifluoromethyl)aniline | ¹H | ~6.7-7.5 (m, 4H), ~4.0 (s, 2H, -NH₂) |
| ¹³C | ~116 (CH), ~118 (CH), ~122 (q, C-CF₃), ~127 (CH), ~132 (CH), ~144 (C-NH₂) | |
| ¹⁹F | ~ -62 |
Table 3: Representative ¹H, ¹³C, and ¹⁹F NMR chemical shifts for trifluoromethyl-substituted anilines (in CDCl₃). Note that exact values can vary with solvent and concentration.
Reactivity in Electrophilic Aromatic Substitution
The trifluoromethyl group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. It is also a meta-director. This directing effect can be understood by examining the stability of the Wheland intermediates (arenium ions) formed during the reaction.
When the electrophile attacks at the ortho or para position, one of the resonance structures of the intermediate places the positive charge on the carbon atom directly attached to the electron-withdrawing CF3 group. This is a highly destabilized arrangement. In contrast, meta attack does not place the positive charge on this carbon, resulting in a more stable intermediate relative to ortho or para attack.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa of a trifluoromethyl-substituted anilinium ion.
Caption: Potentiometric titration workflow for pKa determination.
Methodology:
-
Solution Preparation: Prepare a ~0.01 M solution of the trifluoromethylaniline in a suitable solvent system (e.g., 50% ethanol/water) to ensure solubility.
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration: Place a known volume of the aniline solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the point where half of the aniline has been protonated (the half-equivalence point). This corresponds to the midpoint of the buffer region on the titration curve.
Electrophilic Nitration of Trifluoromethylbenzene (A Model Reaction)
This protocol describes the nitration of trifluoromethylbenzene, which serves as a model for the electrophilic substitution of a trifluoromethyl-substituted aniline, demonstrating the meta-directing effect.
Methodology:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with careful stirring.
-
Reaction Setup: To a separate flask, add 5 g of trifluoromethylbenzene. Cool this flask in the ice bath.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the trifluoromethylbenzene with vigorous stirring, ensuring the temperature does not exceed 50-60°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Workup: Carefully pour the reaction mixture over crushed ice. The product will separate as an oil.
-
Extraction and Purification: Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The product can be further purified by distillation or chromatography. The major product will be 3-nitrotrifluoromethylbenzene.
Conclusion
The trifluoromethyl group exerts a powerful electron-withdrawing effect on the aniline ring, a consequence of its strong negative inductive effect. This profoundly influences the molecule's properties, most notably by decreasing the basicity of the amino group and deactivating the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. These well-understood electronic modifications are invaluable tools for medicinal chemists and materials scientists in the rational design of molecules with tailored properties. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers working with these important chemical entities.
References
potential hazards and safety precautions for handling 3-(Fluoromethyl)aniline
An In-depth Technical Guide to the Safe Handling of 3-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer for the material you are using and adhere to your institution's environmental health and safety (EHS) guidelines.
Introduction
3-(Trifluoromethyl)aniline, also known as α,α,α-Trifluoro-m-toluidine or 3-Aminobenzotrifluoride, is a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility in drug development and organic synthesis necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to minimize risk to laboratory personnel. This guide provides a detailed overview of the known hazards, quantitative safety data, and essential precautions for handling this compound.
Hazard Identification and Classification
3-(Trifluoromethyl)aniline is classified as a hazardous substance. It is a colorless to yellow or amber liquid with a characteristic fish-like odor.[1][2] Exposure can occur via inhalation, skin contact, eye contact, and ingestion, with toxicity observed through multiple routes.[3] The primary health risks include acute toxicity, severe irritation to the skin and eyes, and potential damage to the respiratory system.[2][4]
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.
| GHS Classification | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H332: Harmful if inhaled.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][6] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
Note: Classifications can vary slightly between suppliers. Always refer to the specific SDS for the material in use.
Hazard Pictograms
The following GHS pictograms are commonly associated with 3-(Trifluoromethyl)aniline:
-
Health Hazard: (Indicates respiratory sensitizer, mutagen, carcinogen, reproductive toxicity, target organ toxicity)
-
Exclamation Mark: (Indicates irritant, skin sensitizer, acute toxicity (harmful), narcotic effects, respiratory tract irritant)[6]
-
Corrosion: (Indicates skin corrosion/burns, eye damage)
-
Skull and Crossbones: (Indicates acute toxicity (fatal or toxic))
-
Environment: (Indicates hazardous to the aquatic environment)
Physicochemical and Toxicological Data
Quantitative data is crucial for conducting accurate risk assessments and designing appropriate experimental and safety protocols.
Table 3.1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 98-16-8 | |
| Molecular Formula | C₇H₆F₃N | [7] |
| Molecular Weight | 161.12 g/mol | |
| Appearance | Colorless to pale yellow/orange liquid | [1][7] |
| Odor | Fish-like, aromatic | [1][3] |
| Boiling Point | 187 °C (lit.) | |
| Melting Point | 5-6 °C (lit.) | |
| Flash Point | 87 °C / 188.6 °F (closed cup) | |
| Density | 1.28 - 1.29 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in organic solvents. | [1][3] |
Table 3.2: Toxicological Data
| Metric | Value | Species | Source(s) |
| LD50 Oral | Data not consistently available in summary sheets | N/A | |
| LD50 Dermal | Data not consistently available in summary sheets | N/A | |
| LC50 Inhalation | Data not consistently available in summary sheets | N/A |
Note: Specific toxicity values (LD50/LC50) are not always published in general safety data sheets. It is critical to assume the substance is toxic and handle it accordingly. The toxicological properties have not been fully investigated.[2]
Experimental and Handling Protocols
Adherence to strict protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Engineering Controls
-
Chemical Fume Hood: All handling of 3-(Trifluoromethyl)aniline, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8][9]
-
Ventilation: Ensure the laboratory is well-ventilated.[5][10]
-
Safety Stations: An operational eyewash station and safety shower must be in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the final barrier of protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[8] |
| Eye/Face Protection | Chemical splash goggles and/or a full-face shield.[4][8] | Protects eyes from splashes, which can cause serious damage. |
| Skin and Body Protection | Flame-resistant lab coat worn over full-length clothing.[8] | Protects skin from accidental spills and contamination.[8] |
| Respiratory Protection | Not typically required if work is performed within a functioning fume hood. If engineering controls are insufficient, an N95 dust mask or a full-face respirator may be necessary.[8] | Prevents inhalation of vapors, a primary and toxic route of exposure.[11] |
Storage and Incompatibility
-
Storage Conditions: Store in a dry, cool, and well-ventilated place away from light and heat.[2][10] Keep containers tightly closed and consider storing under an inert atmosphere.[10] Store in a locked cabinet or area accessible only to authorized personnel.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[10][12] Aromatic amines can react vigorously or ignite spontaneously with substances like red fuming nitric acid.[12]
Spill and Waste Disposal Protocol
-
Spill Response:
-
Evacuate the immediate area and eliminate all ignition sources.[11]
-
Wear appropriate PPE before attempting cleanup.[5]
-
Absorb liquid spills with an inert, non-combustible material (e.g., sand, vermiculite).[11]
-
Collect the absorbed material into a suitable, sealed, and properly labeled container for hazardous waste.[5]
-
Do not allow the material to enter drains or waterways.[5][11]
-
-
Waste Disposal:
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention, especially if irritation persists.[2][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][9] |
Visualized Safety Workflows
The following diagrams illustrate key hazard relationships and the logical flow for safe handling.
References
- 1. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. angenechemical.com [angenechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 3,5-Bis(trifluoromethyl)aniline 97 328-74-5 [sigmaaldrich.com]
- 7. A15910.36 [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Fluoromethyl)aniline Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and significance of 3-(fluoromethyl)aniline derivatives in medicinal chemistry. The inclusion of fluorine-containing motifs, particularly the mono-, di-, and trifluoromethyl groups, at the meta-position of the aniline scaffold offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. These derivatives serve as key building blocks in the development of a wide range of therapeutics, including kinase inhibitors for cancer therapy and non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction to the Role of 3-(Fluoromethyl)anilines in Drug Discovery
The strategic incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (CF₃), in particular, is often considered a "super-methyl" group due to its similar size but vastly different electronic properties. When appended to an aniline ring, these fluorinated moieties can significantly influence the pKa of the amino group and provide a metabolically stable, lipophilic substituent that can occupy hydrophobic pockets in target proteins.
Aniline derivatives are fundamental scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The aniline core often serves as a crucial pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The substituents on the aniline ring, including fluoromethyl groups, play a critical role in determining the potency, selectivity, and pharmacokinetic profile of the inhibitor.
Synthetic Protocols for this compound Derivatives
A variety of synthetic methods are available for the preparation of this compound and its derivatives. The choice of method often depends on the desired fluorine content (mono-, di-, or trifluoromethyl) and the other substituents on the aromatic ring.
General Synthetic Workflow
The synthesis of functionalized this compound derivatives typically follows a logical progression from a readily available starting material. The following diagram illustrates a general workflow.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
This protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline. The electron-donating amino group directs the incoming electrophile to the para position, which is sterically favored over the ortho positions.
Method A: Using N-Bromosuccinimide (NBS)
| Parameter | Value | Reference |
| Starting Material | 3-(Trifluoromethyl)aniline | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 3 hours | [1] |
| Reported Yield | 90-92% | [1] |
Procedure:
-
Dissolve 3-(trifluoromethyl)aniline in DMF.
-
Prepare a solution of NBS (1.0 equivalent) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[1]
-
Allow the reaction mixture to stir for approximately 3 hours.[1] Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.[1]
-
Wash the organic layer with brine solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography if necessary.
Method B: Using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
| Parameter | Value | Reference |
| Starting Material | N,N-dimethyl-3-(trifluoromethyl)aniline | [1][2] |
| Brominating Agent | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | [1][2] |
| Solvent | Dichloromethane | [1][2] |
| Temperature | -10 °C to Room Temperature | [1][2] |
| Reaction Time | ~1 hour | [1] |
| Reported Yield | High yields reported | [1][2] |
Procedure:
-
Dissolve N,N-dimethyl-3-(trifluoromethyl)aniline (1.0 equivalent) in dichloromethane and cool to -10 °C.[2]
-
Add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 equivalent) portion-wise, maintaining the temperature between -10 °C and 0 °C.[2]
-
Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.[2]
-
Extract the reaction mixture with aqueous 2 N sodium hydroxide to remove 2,4,6-tribromophenol.[2]
-
Wash the organic layer with water and dry over anhydrous magnesium sulfate.[2]
Protocol 2: Synthesis of N-Alkyl-3-(trifluoromethyl)aniline Derivatives
This protocol details the N-alkylation of 3-(trifluoromethyl)aniline.
| Derivative | Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| N,3-dimethyl-N-(trifluoromethyl)aniline | Methyl iodide | - | Acetonitrile | Room Temp. | - | 75% | [3] |
| N,4-dimethyl-N-(trifluoromethyl)aniline | Methyl iodide | - | Acetonitrile | Room Temp. | - | 87% | [3] |
| N-butyl-N-(trifluoromethyl)aniline | Butyl bromide | - | Acetonitrile | Room Temp. | - | 82% | [3] |
| N-benzyl-N-(trifluoromethyl)aniline | Benzyl bromide | - | Acetonitrile | Room Temp. | - | 79% | [3] |
General Procedure (based on a similar transformation):
-
In a reaction vessel, combine the starting aniline, the alkylating agent (1.1-1.5 equivalents), and a suitable solvent like acetonitrile.
-
Add a base such as potassium carbonate if necessary to scavenge the acid formed during the reaction.
-
Stir the reaction mixture at the indicated temperature for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Protocol 3: Synthesis of Ortho-trifluoromethoxylated Aniline Derivative
This protocol describes a method for introducing a trifluoromethoxy group ortho to the amino functionality.[4][5]
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Methyl 4-(N-hydroxyacetamido)benzoate | 1. Togni reagent II, Cs₂CO₃ | Chloroform | Room Temp. | 16 h | 95% | [4][5] |
| 2. (Migration step) | Nitromethane | 120 °C | 20 h | 85% | [4][5] |
Procedure:
-
O-Trifluoromethylation: Treat methyl 4-(N-hydroxyacetamido)benzoate with Togni reagent II in the presence of a catalytic amount of cesium carbonate in chloroform at room temperature to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[4][5]
-
OCF₃ Migration: Heat the intermediate from step 1 in nitromethane at 120 °C to induce the migration of the OCF₃ group, yielding the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[4][5]
Application in the Synthesis of Marketed Drugs
This compound derivatives are pivotal intermediates in the synthesis of several commercially successful drugs.
Case Study 1: Nilotinib (Tasigna®) - A BCR-ABL Kinase Inhibitor
Nilotinib is a second-generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML). A key intermediate in its synthesis is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.
Synthesis of Nilotinib Intermediate:
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1. Nitration | 3-Bromobenzotrifluoride | HNO₃, H₂SO₄ | 3-Bromo-5-nitrobenzotrifluoride | High | [6] |
| 2. Condensation | 3-Bromo-5-nitrobenzotrifluoride, 4-methylimidazole | K₂CO₃, CuI, L-proline, DMSO | 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride | 78.2% | [6] |
| 3. Reduction | 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride | SnCl₂·2H₂O, Ethanol | 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline | 85.3% | [6] |
Final Coupling Step to Nilotinib: The synthesized aniline intermediate is then coupled with 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid to yield Nilotinib.[7]
Case Study 2: Bicalutamide (Casodex®) - An Antiandrogen
Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. Its synthesis involves the use of 4-cyano-3-(trifluoromethyl)aniline.
Synthesis of Bicalutamide:
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1. Amidation | 4-Cyano-3-(trifluoromethyl)aniline, Methacryloyl chloride | - | N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide | - | [8][9] |
| 2. Epoxidation | N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide | - | N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide | - | [8][9] |
| 3. Ring Opening & Oxidation | Epoxide intermediate, 4-Fluorothiophenol | - | Bicalutamide | 90% (crude) | [8] |
Case Study 3: Flunixin - A Non-Steroidal Anti-inflammatory Drug (NSAID)
Flunixin is a potent NSAID used in veterinary medicine. Its synthesis utilizes 2-methyl-3-(trifluoromethyl)aniline.
Synthesis of Flunixin:
| Reactants | Catalyst | Conditions | Yield | Reference |
| 2-Methyl-3-(trifluoromethyl)aniline, 2-Chloronicotinic acid | Boric acid | 120 °C, solvent-free | Excellent | [10][11] |
Procedure: The reaction is carried out by heating a mixture of 2-methyl-3-(trifluoromethyl)aniline and 2-chloronicotinic acid in the presence of a catalytic amount of boric acid at 120 °C under solvent-free conditions.[10][11]
Case Study 4: Sorafenib (Nexavar®) - A Multi-Kinase Inhibitor
Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine resistant advanced thyroid carcinoma. Its synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.
Targeted Signaling Pathways
The therapeutic efficacy of many drugs derived from this compound stems from their ability to modulate specific signaling pathways that are dysregulated in disease.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells in Chronic Myeloid Leukemia (CML). Nilotinib, synthesized from a 3-(trifluoromethyl)aniline derivative, is a potent inhibitor of BCR-ABL.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Nilotinib.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Several kinase inhibitors targeting this pathway are in development, and aniline-based scaffolds are common starting points for their design.
Caption: The JAK-STAT signaling pathway and the role of JAK inhibitors.
Ras/Raf/MEK/ERK Signaling Pathway
This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently mutated in various cancers, making it a prime target for drug development. Sorafenib, which contains a trifluoromethylphenyl group, is a notable inhibitor of this pathway.
Caption: The Ras/Raf/MEK/ERK pathway and the inhibitory action of Sorafenib.
Conclusion
This compound derivatives are indispensable building blocks in modern medicinal chemistry. Their synthesis is well-established, and their incorporation into drug candidates has led to the development of effective therapies for a range of diseases, particularly cancer. The ability of the fluoromethyl group to fine-tune the properties of aniline-based scaffolds will ensure their continued importance in the discovery and development of new medicines. These application notes and protocols provide a solid foundation for researchers to explore the synthesis and application of this versatile class of compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tarjomefa.com [tarjomefa.com]
- 6. sid.ir [sid.ir]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
The Strategic Role of 3-(Fluoromethyl)aniline in the Synthesis of Active Pharmaceutical Ingredients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Fluoromethyl)aniline and its derivatives are pivotal building blocks in modern medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group into aniline structures imparts unique physicochemical properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These properties are highly desirable in drug design as they can significantly improve a compound's pharmacokinetic and pharmacodynamic profile. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of prominent active pharmaceutical ingredients (APIs). The applications highlighted herein are the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin, the immunomodulatory drug Leflunomide, and a class of potent antibacterial pyrazole derivatives.
Application 1: Synthesis of Flunixin - A Potent NSAID
Flunixin, a non-narcotic analgesic and anti-inflammatory agent, is widely used in veterinary medicine.[1] Its synthesis utilizes 2-methyl-3-(trifluoromethyl)aniline as a key intermediate.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Flunixin exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2] By blocking this pathway, Flunixin effectively reduces the production of these pro-inflammatory molecules.
References
Application Note: Reaction Conditions for N-Alkylation of 3-(Fluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Fluoromethyl)aniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluoromethyl group (-CH₂F) significantly influences the electronic properties of the aromatic ring and the reactivity of the amine. This electron-withdrawing group reduces the nucleophilicity of the aniline nitrogen, making N-alkylation reactions more challenging compared to unsubstituted aniline. This document provides detailed protocols for several effective methods to achieve the N-alkylation of this compound and similarly deactivated anilines. The presented methods include direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and catalytic alkylation with alcohols.
Key N-Alkylation Strategies
Three primary strategies are commonly employed for the N-alkylation of electron-deficient anilines. The choice of method often depends on the desired alkyl group, functional group tolerance, and considerations for atom economy and waste generation.
-
Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach involving the nucleophilic substitution of an alkyl halide by the aniline. This reaction typically requires a base to deprotonate the aniline, enhancing its nucleophilicity.
-
Reductive Amination: A versatile, one-pot reaction where the aniline is condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine. This method is known for its mild conditions and high selectivity.[1][2][3]
-
Catalytic N-Alkylation with Alcohols: A modern, sustainable "borrowing hydrogen" or "hydrogen autotransfer" method that uses alcohols as alkylating agents.[4][5] This approach is highly atom-economical, producing water as the only byproduct, but requires a suitable transition metal catalyst.[4][5][6]
Method 1: Direct N-Alkylation with Alkyl Halides
This method is a fundamental approach for forming C-N bonds. For deactivated anilines, forcing conditions such as elevated temperatures and the use of a polar aprotic solvent are often necessary to achieve a reasonable reaction rate. A key challenge is controlling over-alkylation to the tertiary amine.[7][8]
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.), and an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF, ~0.2 M).
-
Reagent Addition: Stir the suspension at room temperature and add the alkyl halide (1.1-1.5 eq.) dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Table 1. Representative Conditions for Direct N-Alkylation
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield | Ref. |
| Benzyl Chloride | Cs₂CO₃ | DMF | 60 | 5 | High | [9] |
| Benzyl Bromide | CsF-Celite | CH₃CN | Reflux | 48 | ~86% (mono+di) | |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | N/A | High | [7] |
| Various | Al₂O₃-OK | CH₃CN | 30 | 1-7 | Good-Excellent | [10] |
Method 2: Reductive Amination
Reductive amination is a highly efficient and selective method for mono-N-alkylation, particularly for anilines that are prone to over-alkylation. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require strict pH control.[1][2][3][11]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~0.2 M).[1]
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. For less reactive ketones, adding a catalytic amount of acetic acid (AcOH) can be beneficial.[1][2]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the solution. The reaction is often slightly exothermic.
-
Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the resulting residue by flash column chromatography.
Table 2. Representative Conditions for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Catalyst | Temp. (°C) | Yield | Ref. |
| Various Aldehydes | NaBH(OAc)₃ | DCE | None | RT | High | [1][11] |
| Various Ketones | NaBH(OAc)₃ | DCE / THF | AcOH | RT | High | [1][2] |
| Butyraldehyde | NaBH₃CN | THF | AcOH | 50 | High | [12] |
| Aromatic Aldehydes | NaBH₄ | Aquivion-Fe | CPME/MeOH | 40 | Excellent | [13] |
Method 3: Catalytic N-Alkylation with Alcohols
This "borrowing hydrogen" methodology is an elegant and sustainable alternative to traditional alkylation methods. A transition metal catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the aniline. The catalyst, having "borrowed" the hydrogen, then reduces the intermediate imine to afford the final product.[4] Catalysts based on manganese, iron, nickel, and zinc have been developed for this transformation.[5][6][14][15]
Experimental Protocol (Based on a Ni-catalyzed system) [14]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add the nickel catalyst (e.g., NiBr₂, 10 mol%), ligand (e.g., 1,10-phenanthroline, 20 mol%), and base (e.g., t-BuOK, 1.0 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add the solvent (e.g., anhydrous toluene, ~0.1 M), followed by this compound (1.0 eq.) and the alcohol (4.0 eq.).
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (e.g., 130 °C) for 48-60 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography.
Table 3. Representative Conditions for Catalytic N-Alkylation with Alcohols
| Alcohol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield | Ref. |
| Benzyl Alcohol | NiBr₂ / 1,10-phenanthroline | t-BuOK | Toluene | 130 | 48 | 49-88% | [14] |
| Various Alcohols | Mn-Pincer Complex | t-BuOK | Toluene | 100 | 16 | 80-90% | [5] |
| Benzyl Alcohol | Zn(II)-Azo Ligand | K₂CO₃ | Toluene | 120 | 16 | 64-79% | [15] |
| Long-chain Alcohols | RuCl₂(PPh₃)₃ | K₂CO₃ | N/A | 120 | 12 | ~92% (sel.) | [8] |
General Experimental Workflow
The overall process for performing and analyzing these N-alkylation reactions follows a standard sequence in a synthetic chemistry laboratory.
Safety Precautions
-
Aniline derivatives can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Alkylating agents, such as alkyl halides, are often reactive and potentially carcinogenic. Handle with extreme care.
-
Reactions under pressure or inert atmospheres should only be performed by trained personnel using appropriate equipment.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-(Fluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of halogenated 3-(fluoromethyl)aniline derivatives with various boronic acids or esters. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and complex organic molecules.[1][2] The introduction of the fluoromethyl group (-CH₂F) can significantly influence a molecule's pharmacokinetic properties, making this compound a valuable building block in medicinal chemistry.
While a specific, standardized protocol for this compound derivatives is not extensively documented, this guide is based on established methodologies for structurally similar haloanilines and substrates bearing electron-withdrawing groups.[1][3] The electron-withdrawing nature of the fluoromethyl group is expected to facilitate the oxidative addition step of the catalytic cycle. The following protocols are representative and may require optimization for specific substrates.
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The aryl halide (in this case, a halogenated this compound) adds to a Pd(0) catalyst to form a Pd(II) species.
-
Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]
Experimental Protocols
This section details a general protocol for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid.
Materials:
-
Bromo-substituted this compound (1.0 equivalent)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), CataCXium® A Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 2-MeTHF, Toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Reagents for workup and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the bromo-substituted this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously for the required time (typically 2-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Recommended Reaction Conditions
The optimal reaction conditions can vary significantly based on the specific substrates used. The following tables summarize common catalysts, bases, and solvents successfully employed for Suzuki couplings of similar aniline derivatives.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand (if applicable) | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A common, versatile catalyst. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1-5 | Effective for a wide range of substrates. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1-3 | Often used with a phosphine ligand. |
| CataCXium® A Pd G3 | Buchwald Palladacycle | 1-5 | Highly active catalyst, particularly for ortho-substituted anilines.[1] |
Table 2: Bases and Solvents
| Base | Equivalents | Solvent(s) | Typical Temperature (°C) | Notes |
| K₂CO₃ | 2-3 | 1,4-Dioxane/H₂O, DMF/H₂O | 80-100 | A common and cost-effective base. |
| Cs₂CO₃ | 2-3 | 1,4-Dioxane, 2-MeTHF | 80-110 | Often provides higher yields for challenging couplings. |
| K₃PO₄ | 2-3 | Toluene, 1,4-Dioxane | 80-110 | A strong base suitable for many applications. |
| KF | 3 | 1,4-Dioxane | 80 | Can be effective, especially with pyridylboronates. |
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki coupling reaction.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of 3-(Fluoromethyl)aniline in the Synthesis of Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 3-(fluoromethyl)aniline and its derivatives as key intermediates in the synthesis of modern agrochemicals. The strategic incorporation of the fluoromethyl group into the aniline scaffold has led to the development of potent and effective fungicides, herbicides, and insecticides.
Introduction
Fluorinated organic compounds play a crucial role in the agrochemical industry, with the inclusion of fluorine atoms often leading to enhanced biological activity, metabolic stability, and bioavailability of the active ingredients. This compound and its analogues, particularly 2-methyl-3-(trifluoromethyl)aniline, have emerged as valuable building blocks for a range of pesticides. These anilines are frequently utilized in the synthesis of pyrazole carboxamide fungicides, a class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), as well as in the development of novel herbicides and insecticides.
Application in Fungicide Synthesis: Pyrazole Carboxamides (SDHIs)
A prominent application of fluorinated anilines is in the synthesis of pyrazole carboxamide fungicides. These compounds inhibit the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, disrupting their energy supply and leading to cell death. The general synthesis involves the amidation of a substituted pyrazole carboxylic acid with a fluorinated aniline.
General Synthesis Pathway for Pyrazole Carboxamide Fungicides
The synthesis of pyrazole carboxamide fungicides using a fluorinated aniline intermediate generally follows the reaction of a pyrazole carbonyl chloride with the aniline. This reaction forms the crucial amide linkage that is characteristic of this class of fungicides.
3-(Fluoromethyl)aniline: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Fluoromethyl)aniline is a valuable and versatile building block in medicinal chemistry and drug discovery. The presence of the fluoromethyl group (-CH₂F) can significantly enhance the pharmacological properties of a molecule by improving metabolic stability, increasing lipophilicity, and altering electronic characteristics, which can lead to improved binding affinity for biological targets. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of bioactive heterocyclic compounds—quinolines, pyrazoles, and benzimidazoles—using this compound as a key precursor. The potential biological activities and associated signaling pathways of these compounds are also discussed, providing a foundation for further research and development.
Data Presentation
The following tables summarize representative synthetic routes and potential biological activities of heterocyclic compounds derived from this compound. It is important to note that while specific yield data for reactions starting directly from this compound is limited in the current literature, the presented data is based on analogous reactions with substituted anilines and serves as a strong predictive guide for experimental outcomes.
Table 1: Synthesis of Quinolines via Skraup Reaction
| Product | Reagents | Key Conditions | Representative Yield (%) | Potential Biological Activity |
| 7-(Fluoromethyl)quinoline | This compound, Glycerol, Sulfuric acid, Oxidizing agent (e.g., Nitrobenzene) | Heat | 60-80 (estimated) | Anticancer, Antimalarial |
Table 2: Synthesis of Pyrazoles via Knorr-type Condensation
| Product | Reagents | Key Conditions | Representative Yield (%) | Potential Biological Activity |
| 1-(3-(Fluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one | 3-(Fluoromethyl)phenylhydrazine, Ethyl acetoacetate | Reflux in ethanol | 75-90 (estimated) | Anticancer, Anti-inflammatory |
Table 3: Synthesis of Benzimidazoles via Phillips Condensation
| Product | Reagents | Key Conditions | Representative Yield (%) | Potential Biological Activity |
| 2-Alkyl/Aryl-5-(fluoromethyl)-1H-benzo[d]imidazole | 4-(Fluoromethyl)benzene-1,2-diamine, Carboxylic acid or Aldehyde | Acid catalyst (e.g., HCl, p-TsOH), Heat | 70-95 (estimated) | Antimicrobial, Antiviral |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of quinolines, pyrazoles, and benzimidazoles from this compound. These protocols are based on well-established synthetic methodologies for analogous aniline derivatives.
Protocol 1: Synthesis of 7-(Fluoromethyl)quinoline via Skraup Reaction
The Skraup synthesis is a classic method for the preparation of quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[1][2][3][4][5]
Materials:
-
This compound
-
Glycerol
-
Nitrobenzene (or another suitable oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (catalyst, optional but recommended to moderate the reaction)
-
Sodium carbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of this compound and glycerol.
-
Add ferrous sulfate to the mixture to control the reaction rate.
-
Slowly add nitrobenzene to the mixture while stirring.
-
Heat the reaction mixture to 120-130°C for 4-5 hours. The reaction is exothermic and should be carefully monitored.
-
After the reaction is complete, cool the mixture to room temperature and cautiously pour it into a large volume of cold water.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 7-(fluoromethyl)quinoline by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis of 1-(3-(Fluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol describes a Knorr-type pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.[6][7][8]
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium sulfite
-
Ethyl acetoacetate
-
Ethanol
-
Sodium acetate
Procedure: Step 1: Preparation of 3-(Fluoromethyl)phenylhydrazine
-
Dissolve this compound in a mixture of hydrochloric acid and water and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution.
-
After the addition is complete, warm the mixture to room temperature and then heat to 60-70°C for 2 hours.
-
Cool the reaction mixture and extract the 3-(fluoromethyl)phenylhydrazine with a suitable organic solvent.
Step 2: Cyclocondensation to form the Pyrazole
-
Dissolve 3-(fluoromethyl)phenylhydrazine and ethyl acetoacetate in ethanol.
-
Add sodium acetate as a catalyst and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 1-(3-(fluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one.
-
The product can be further purified by recrystallization from ethanol.
Protocol 3: Synthesis of 2-Aryl-5-(fluoromethyl)-1H-benzo[d]imidazole
This protocol is based on the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.
Materials:
-
This compound
-
Potassium nitrate
-
Sulfuric acid
-
Tin(II) chloride or Sodium dithionite (for reduction)
-
Aromatic carboxylic acid (e.g., benzoic acid)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
Procedure: Step 1: Synthesis of 4-(Fluoromethyl)benzene-1,2-diamine
-
Nitrate this compound by reacting it with a nitrating mixture (e.g., potassium nitrate in sulfuric acid) at low temperature to introduce a nitro group, primarily at the position para to the amino group.
-
Reduce the resulting nitroaniline derivative (e.g., 5-(fluoromethyl)-2-nitroaniline) to 4-(fluoromethyl)benzene-1,2-diamine using a suitable reducing agent like tin(II) chloride in hydrochloric acid or sodium dithionite.
Step 2: Cyclization to form the Benzimidazole
-
Mix 4-(fluoromethyl)benzene-1,2-diamine with the desired aromatic carboxylic acid.
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the reaction mixture to 150-180°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude benzimidazole.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.
Potential Signaling Pathways and Biological Activities
Heterocyclic compounds derived from this compound are of significant interest due to their potential to modulate various biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases. While specific data for this compound derivatives is emerging, the following sections describe the likely signaling pathways targeted by the quinoline, pyrazole, and benzimidazole cores, based on studies of structurally related compounds.
Quinolines: Potential Anticancer Activity via Kinase Inhibition
Quinoline derivatives are known to exhibit anticancer activity through the inhibition of various protein kinases that are crucial for tumor growth and survival.[9][10][11][12][13] One of the key pathways often targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Pyrazoles: Potential Anti-inflammatory and Anticancer Activity via Kinase Inhibition
Pyrazole derivatives have been extensively studied as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[14][15][16][17] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells, as well as modulation of inflammatory responses.
Caption: Potential inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.
Benzimidazoles: Potential Antimicrobial Activity via Disruption of Microbial Processes
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial activity.[18][19][20][21][22] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase in bacteria, which is vital for DNA replication and repair.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Quinoline Synthesis - Skraup [quimicaorganica.org]
- 4. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Skraup Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. benchchem.com [benchchem.com]
- 11. ijmphs.com [ijmphs.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. acgpubs.org [acgpubs.org]
- 20. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the large-scale synthesis of 2-methyl-3-(trifluoromethyl)aniline, a key intermediate in the production of various pharmaceuticals and agrochemicals. The protocol herein describes a robust and scalable three-step process commencing from 3-(trifluoromethyl)aniline. The synthesis involves the protection of the aniline's amino group, followed by a regioselective ortho-methylation, and subsequent deprotection to yield the final product. This method is designed to be efficient and suitable for industrial applications, ensuring high yield and purity of the target compound.
Introduction
2-Methyl-3-(trifluoromethyl)aniline is a critical building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs). Its unique substitution pattern is found in a number of commercial drugs. The efficient and cost-effective production of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. The following application note details a validated three-step synthesis from readily available 3-(trifluoromethyl)aniline, focusing on scalability and reproducibility.
Overall Reaction Scheme
The synthesis proceeds through three main stages:
-
Protection: The amino group of 3-(trifluoromethyl)aniline is protected as a pivaloyl amide to facilitate the subsequent regioselective methylation.
-
Ortho-Methylation: A directed ortho-lithiation of the protected aniline, followed by quenching with an electrophilic methyl source, introduces the methyl group at the desired position.
-
Deprotection: Removal of the pivaloyl group yields the target molecule, 2-methyl-3-(trifluoromethyl)aniline.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Stoichiometry
| Step | Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 1. Protection | 3-(Trifluoromethyl)aniline | 161.12 | 1.0 | 1.0 |
| Pivaloyl chloride | 120.58 | 1.1 | 1.1 | |
| Triethylamine | 101.19 | 1.2 | 1.2 | |
| 2. Methylation | N-(3-(Trifluoromethyl)phenyl)pivalamide | 245.25 | 1.0 | 1.0 |
| n-Butyllithium | 64.06 | 2.2 | 2.2 | |
| Methyl iodide | 141.94 | 1.2 | 1.2 | |
| 3. Deprotection | N-(2-Methyl-3-(trifluoromethyl)phenyl)pivalamide | 259.28 | 1.0 | 1.0 |
| Hydrochloric acid (conc.) | 36.46 | Excess | - |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1. Protection | Dichloromethane | 0 to 25 | 4 | 95 | >98 |
| 2. Methylation | Tetrahydrofuran | -78 to 0 | 6 | 85 | >97 |
| 3. Deprotection | Ethanol/Water | 100 (Reflux) | 12 | 90 | >99 |
Experimental Protocols
Step 1: Synthesis of N-(3-(Trifluoromethyl)phenyl)pivalamide (Protection)
-
Reaction Setup: To a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3-(trifluoromethyl)aniline (161 g, 1.0 mol) and dichloromethane (2 L).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (121 g, 1.2 mol) to the stirred solution.
-
Addition of Pivaloyl Chloride: Add pivaloyl chloride (133 g, 1.1 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Quench the reaction by the slow addition of water (1 L). Separate the organic layer, wash with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (500 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-(trifluoromethyl)phenyl)pivalamide as a white solid.
Step 2: Synthesis of N-(2-Methyl-3-(trifluoromethyl)phenyl)pivalamide (Ortho-Methylation)
-
Reaction Setup: In a dry 10 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-(3-(trifluoromethyl)phenyl)pivalamide (245 g, 1.0 mol) in anhydrous tetrahydrofuran (4 L).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 880 mL, 2.2 mol) dropwise over 2 hours, maintaining the temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 2 hours.
-
Methylation: Add methyl iodide (170 g, 1.2 mol) dropwise, keeping the temperature below -70 °C. After the addition, allow the reaction to slowly warm to 0 °C and stir for 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution (1 L). Extract the mixture with ethyl acetate (3 x 1 L).
-
Isolation: Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water.
Step 3: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline (Deprotection)
-
Reaction Setup: In a 5 L round-bottom flask, suspend N-(2-methyl-3-(trifluoromethyl)phenyl)pivalamide (259 g, 1.0 mol) in a mixture of ethanol (2 L) and concentrated hydrochloric acid (1 L).
-
Reflux: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC or GC.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize with a 50% aqueous solution of sodium hydroxide until the pH is approximately 10-12.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 1 L).
-
Isolation and Purification: Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford 2-methyl-3-(trifluoromethyl)aniline as a colorless to pale yellow liquid.
Visualizations
Chemical Reaction Pathway
Caption: Synthetic pathway for 2-methyl-3-(trifluoromethyl)aniline.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen; handle in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment.
-
All reactions should be performed in a well-ventilated fume hood by trained personnel.
Conclusion
The described three-step synthesis provides a reliable and scalable method for the production of high-purity 2-methyl-3-(trifluoromethyl)aniline from 3-(trifluoromethyl)aniline. The protocol is well-suited for large-scale manufacturing, offering good yields and a straightforward purification process. This application note serves as a comprehensive guide for researchers and professionals in the field of pharmaceutical and chemical development.
Application Note: A Detailed Protocol for the Regioselective Bromination of 3-(Fluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Fluoromethyl)aniline and its halogenated derivatives are valuable building blocks in medicinal chemistry and materials science. The introduction of a bromine atom onto the aromatic ring provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecules with potential biological activity. This application note provides a detailed experimental procedure for the regioselective bromination of this compound. The protocol described herein is adapted from established methods for the bromination of anilines bearing electron-withdrawing groups, ensuring a high yield of the desired product.[1][2][3]
The electron-donating amino group in this compound directs electrophilic substitution to the ortho and para positions. However, the presence of the fluoromethyl group at the meta position influences the regioselectivity of the bromination. This protocol focuses on a direct bromination method using N-Bromosuccinimide (NBS), a reliable and easy-to-handle brominating agent.[4][5][6][7]
Experimental Protocol
This protocol details the direct bromination of this compound using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for workup
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Brominating Agent: To this solution, add a solution of N-Bromosuccinimide (1.0 equivalent) in DMF dropwise at room temperature over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup: Upon completion of the reaction, dilute the mixture with ethyl acetate. Wash the organic layer with brine (2 x 150 mL for a 92 mmol scale reaction) to remove the DMF and other water-soluble impurities.[4]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired brominated this compound derivative as a solid.[1][8]
Data Presentation
The following table summarizes the quantitative data for the described experimental protocol.
| Reagent/Parameter | Amount/Value | Notes |
| This compound | 1.0 eq | Starting material |
| N-Bromosuccinimide (NBS) | 1.0 eq | Brominating agent |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 3 hours | Monitor by TLC/LC-MS |
| Expected Yield | ~90% | Based on similar reactions[4] |
Experimental Workflow
Caption: Workflow for the bromination of this compound.
Alternative Protocol: Protection-Bromination-Deprotection
For substrates prone to over-bromination, a protection strategy can be employed. This involves the acetylation of the amino group to reduce its activating effect, followed by bromination and subsequent deprotection.
-
Acetylation: React this compound with acetic anhydride in the presence of a mild base or acid catalyst to form the corresponding acetanilide.
-
Bromination: Brominate the protected aniline using NBS or bromine in acetic acid.[1]
-
Deprotection (Hydrolysis): Hydrolyze the bromo-acetanilide derivative under acidic or basic conditions to yield the final brominated aniline.[1]
Caption: Signaling pathway for the protection strategy.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
This application note provides a comprehensive guide for the synthesis of brominated this compound. The described protocols are robust and can be adapted for various research and development applications. Careful execution and monitoring are essential for achieving high yields and purity of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
The Role of 3-(Fluoromethyl)aniline in the Advancement of Kinase Inhibitor Discovery
For Immediate Release
[City, State] – [Date] – The strategic incorporation of the 3-(fluoromethyl)aniline moiety has become a cornerstone in the development of a new generation of highly potent and selective kinase inhibitors. This structural motif has proven instrumental in optimizing the pharmacological properties of drug candidates targeting a range of kinases implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of novel kinase inhibitors.
Introduction to this compound in Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][3] The aniline scaffold is a common feature in many kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase's ATP-binding site.[4] The introduction of a fluoromethyl group at the meta-position of the aniline ring can significantly enhance a compound's binding affinity, selectivity, and metabolic stability.
Key Applications and Target Kinases
Derivatives of this compound have been successfully employed in the synthesis of inhibitors for a variety of critical kinase targets, including:
-
Bcr-Abl: The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the primary cause of chronic myeloid leukemia (CML). Nilotinib, a second-generation Bcr-Abl inhibitor, incorporates a 3-(trifluoromethyl)aniline derivative and demonstrates significantly higher potency than its predecessor, imatinib.
-
c-Met: The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[5]
-
Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[6]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell proliferation and survival.[4]
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the inhibitory activity (IC50 values) of representative kinase inhibitors synthesized using this compound derivatives against a panel of kinases.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Nilotinib | Bcr-Abl | <30 | [7] |
| Crizotinib | c-Met | 11 | [8] |
| Crizotinib | ALK | 24 | [8] |
| Compound 11j | Aurora A | 7.1 | [6] |
| Phthalic-Based Inhibitor | ABL | Varies | [9] |
| Phthalic-Based Inhibitor | Trk | Varies | [9] |
| Phthalic-Based Inhibitor | EGFR | Varies | [9] |
| Phthalic-Based Inhibitor | VEGFR | Varies | [9] |
| Phthalic-Based Inhibitor | BRAF | Varies | [9] |
Table 1: Biochemical IC50 Values of Selected Kinase Inhibitors.
| Compound | Cell Line | IC50 (µM) | Target Pathway | Reference |
| Pyrazole-based inhibitor (10) | K562 (CML) | 0.27 | Bcr-Abl | [7] |
| Pyrimidine-based inhibitor (11j) | U937 (Leukemia) | 0.0122 | Aurora Kinase | [6] |
Table 2: Cellular IC50 Values of Selected Kinase Inhibitors.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key intermediate and a representative kinase inhibitor, as well as a general protocol for a kinase activity assay.
Protocol 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
This compound is a crucial intermediate in the synthesis of Nilotinib.
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
4-Methylimidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-bromo-5-(trifluoromethyl)aniline (1 equivalent) in DMF, add 4-methylimidazole (1.2 equivalents), CuI (0.1 equivalents), and K2CO3 (2 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
Protocol 2: Synthesis of a Nilotinib Analogue
This protocol describes the amide coupling reaction to form a Nilotinib analogue.
Materials:
-
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
-
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
Thionyl chloride (SOCl2)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1 equivalent) in NMP, add SOCl2 (1.2 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours to form the acid chloride.
-
In a separate flask, dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1 equivalent) and TEA (3 equivalents) in DCM.
-
Add the freshly prepared acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired Nilotinib analogue.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compound
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from this compound and a general workflow for their discovery and development.
References
- 1. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 2. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. axcelead.com [axcelead.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 9. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The 3-(Fluoromethyl)aniline Scaffold: A Versatile Player in Drug Design and Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 3-(fluoromethyl)aniline scaffold has emerged as a privileged structural motif in medicinal chemistry, offering a unique combination of physicochemical properties that enhance the pharmacological profiles of drug candidates. The strategic introduction of the fluoromethyl group at the meta-position of the aniline ring significantly influences lipophilicity, metabolic stability, and target-binding interactions, making it a valuable building block in the design of novel therapeutics for a range of diseases, including cancer and microbial infections.
Physicochemical and Pharmacokinetic Advantages
The trifluoromethyl group is a well-established bioisostere for a methyl group but with distinct electronic properties. Its strong electron-withdrawing nature can modulate the pKa of the aniline nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond's high strength enhances metabolic stability by blocking sites susceptible to oxidative metabolism, often leading to improved pharmacokinetic profiles and longer in-vivo half-lives of drug molecules.
Applications in Drug Discovery
Anticancer Agents
The this compound scaffold is a key component in a variety of anticancer agents, particularly kinase inhibitors. By serving as a crucial pharmacophore that interacts with the hinge region of the kinase ATP-binding site, it contributes to the potency and selectivity of these inhibitors. Notable examples include analogues of multi-kinase inhibitors like Nilotinib and Sorafenib, which target signaling pathways crucial for tumor cell proliferation, angiogenesis, and survival.
Antimicrobial Agents
Derivatives of this compound have also demonstrated promising activity against a range of microbial pathogens. The lipophilic nature of the trifluoromethyl group can facilitate the penetration of bacterial cell membranes, contributing to their antimicrobial efficacy. Research has shown that incorporating this scaffold into various heterocyclic systems can lead to potent antibacterial agents.
Quantitative Biological Data
The following tables summarize the biological activity of various derivatives incorporating the trifluoromethylaniline scaffold.
Table 1: Cytotoxicity of Trifluoromethylaniline Derivatives against Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) | DU-145 (Prostate) | >50 | [1] |
| Thiazolo[4,5-d]pyrimidine | 3-(4-chlorophenyl)-5-(trifluoromethyl) | A375 (Melanoma) | 25.4 | [1] |
| Thiazolo[4,5-d]pyrimidine | 3-(4-chlorophenyl)-5-(trifluoromethyl) | C32 (Melanoma) | 24.4 | [1] |
| Thiazolo[4,5-d]pyrimidine | 3-(4-chlorophenyl)-5-(trifluoromethyl) | DU145 (Prostate) | 27.8 | [1] |
| Anilinoquinazoline | Compound 8a | A431 (Skin Carcinoma) | 2.62 | [1] |
Table 2: Antimicrobial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives
| Derivative Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-tert-Butyl | S. aureus (MRSA) | 1.56 | [2] |
| 4-Phenoxy | S. aureus (MRSA) | 1.56 - 3.12 | [2] |
| 4-Phenoxy | B. subtilis | 1.56 | [2] |
| 4-Phenoxy | E. faecium | 1.56 | [2] |
| 3,4-Dichloro | S. aureus (MRSA) | 0.78 | [2] |
| 3-Bromo-4-fluoro | S. aureus (MRSA) | 0.78 | [2] |
| 3-Bromo-4-methyl | S. aureus (MRSA) | 0.78 | [2] |
| 4-Bromo-3-trifluoromethyl | E. faecium | 0.78 | [2] |
Signaling Pathways and Mechanisms of Action
Kinase Inhibition in Cancer
Compounds incorporating the this compound scaffold, particularly those analogous to Sorafenib and Nilotinib, exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.
The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell growth. Sorafenib, which contains a trifluoromethylphenyl moiety, is a potent inhibitor of Raf kinases, thereby blocking downstream signaling to MEK and ERK and inhibiting cell proliferation.[3]
Nilotinib, another kinase inhibitor with a trifluoromethylphenyl group, primarily targets the BCR-ABL fusion protein , a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[1] Inhibition of BCR-ABL blocks downstream signaling through pathways such as JAK-STAT , MAPK , and PI3K-AKT , leading to reduced cell proliferation and induction of apoptosis.[2]
Induction of Apoptosis
Many cytotoxic agents containing an aniline scaffold induce programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.
Experimental Protocols
Synthesis of this compound Derivatives
A general protocol for the synthesis of N-alkylated 3-(trifluoromethyl)aniline derivatives is as follows. This procedure can be adapted for the synthesis of various analogs for structure-activity relationship (SAR) studies.
Synthesis of N,3-dimethyl-N-(trifluoromethyl)aniline
-
Materials: 3-(Trifluoromethyl)aniline, Paraformaldehyde, Sodium borohydride, Methanol, Dichloromethane, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,3-dimethyl-N-(trifluoromethyl)aniline.
-
Biological Evaluation Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.[4]
-
Materials: 96-well plates, cancer cell lines, complete cell culture medium, this compound derivative stock solution, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[3]
-
Materials: 96-well microtiter plates, bacterial strains, Mueller-Hinton Broth (MHB), this compound derivative stock solution, Resazurin solution.
-
Procedure:
-
Prepare a serial two-fold dilution of the this compound derivative in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity. The addition of a viability indicator like resazurin can aid in the determination.
-
Experimental Workflow
The general workflow for the discovery and evaluation of novel drug candidates based on the this compound scaffold is outlined below.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Fluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Fluoromethyl)aniline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step sequence: the fluorination of 3-nitrobenzyl alcohol to yield 3-(fluoromethyl)-1-nitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.
Step 1: Fluorination of 3-Nitrobenzyl Alcohol
Q1: My fluorination reaction with (Diethylamino)sulfur Trifluoride (DAST) has a low yield. What are the possible causes and solutions?
A1: Low yields in DAST-mediated fluorinations can arise from several factors:
-
Moisture: DAST is highly sensitive to moisture, which can hydrolyze it and reduce its reactivity. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
DAST Quality: The quality of DAST can degrade over time. It is advisable to use freshly opened or properly stored DAST.
-
Reaction Temperature: The reaction temperature is critical. For many benzylic alcohols, the reaction proceeds well at room temperature. However, if the reaction is sluggish, gentle warming may be necessary. Conversely, for more reactive substrates, cooling the reaction to 0 °C or even -78 °C during the addition of DAST can prevent side reactions.[1][2]
-
Stoichiometry: Ensure the correct stoichiometry of DAST is used. A slight excess (e.g., 1.1 to 1.2 equivalents) is typically sufficient.
Q2: I am observing the formation of an elimination byproduct (a styrene derivative) during the fluorination of 3-nitrobenzyl alcohol. How can I minimize this?
A2: The formation of elimination byproducts is a known side reaction in DAST-mediated fluorinations, particularly with benzylic alcohols that can form stable carbocations. To minimize this:
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or -78 °C) can disfavor the elimination pathway.[2]
-
Controlled Addition of DAST: Add DAST dropwise to the solution of the alcohol to maintain a low concentration of the reactive intermediate and minimize side reactions.
Step 2: Reduction of 3-(Fluoromethyl)-1-nitrobenzene
Q3: I am experiencing dehalogenation (loss of the fluorine atom) during the catalytic hydrogenation of 3-(fluoromethyl)-1-nitrobenzene. How can I prevent this?
A3: Dehalogenation is a common side reaction during the catalytic hydrogenation of halogenated nitroarenes, especially with palladium on carbon (Pd/C).[3][4] To avoid this:
-
Choice of Catalyst: Raney Nickel is often a better choice than Pd/C for reducing nitroarenes containing sensitive halogen substituents as it is less prone to causing dehalogenation.[5]
-
Reaction Conditions: Modifying the reaction conditions can also help. Lowering the hydrogen pressure and reaction temperature can reduce the incidence of dehalogenation.
-
Alternative Reducing Agents: If dehalogenation remains a significant issue, consider using chemical reducing agents such as iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂). These methods are generally highly selective for the nitro group and do not typically cause dehalogenation.[3][6][7]
Q4: The reduction of 3-(fluoromethyl)-1-nitrobenzene is incomplete, resulting in a mixture of the starting material and the desired aniline. How can I improve the conversion?
A4: Incomplete reduction can be due to several factors depending on the method used:
-
Catalytic Hydrogenation:
-
Catalyst Activity: The catalyst (e.g., Pd/C or Raney Nickel) may be deactivated. Ensure you are using a fresh or properly activated catalyst. The catalyst loading might also need to be optimized.
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reaction. Ensure the system is properly sealed and pressurized.
-
Reaction Time: The reaction may simply require a longer duration for complete conversion. Monitor the reaction progress by TLC or GC.
-
-
Chemical Reduction (e.g., Fe/HCl):
-
Insufficient Reducing Agent: Ensure an adequate excess of the metal reducing agent (e.g., iron powder) is used.
-
Acid Concentration: The concentration of the acid is crucial for the reaction rate.
-
Reaction Temperature: Some reductions may require heating to go to completion.
-
Q5: I am observing the formation of byproducts such as hydroxylamines or azo compounds. How can I promote the formation of the desired aniline?
A5: The formation of hydroxylamine and azo/azoxy compounds are common intermediates and byproducts in the reduction of nitroarenes. To favor the formation of the aniline:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion, as these byproducts are often intermediates that are further reduced to the aniline. In some cases, increasing the reaction temperature can facilitate the complete reduction.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is known to reduce aromatic nitro compounds to azo compounds and should be avoided for the synthesis of anilines.[5] Catalytic hydrogenation and metal/acid reductions are generally effective in converting nitroarenes fully to anilines.
Data Presentation
Table 1: Comparison of Common Reducing Agents for the Synthesis of this compound from 3-(Fluoromethyl)-1-nitrobenzene
| Reducing Agent / System | Typical Yield | Selectivity (vs. Dehalogenation) | Key Advantages | Key Disadvantages |
| H₂ / Pd/C | Moderate to High | Low to Moderate | High efficiency, clean workup. | Prone to causing dehalogenation. |
| H₂ / Raney Nickel | Good to High | Good | Less likely to cause dehalogenation compared to Pd/C.[5] | Requires careful handling (pyrophoric). |
| Fe / HCl or NH₄Cl | Good to High | High | Cost-effective, high selectivity, suitable for large scale.[6][8] | Requires acidic conditions and workup to remove iron salts. |
| SnCl₂·2H₂O | Good to High | High | Mild conditions, highly selective for nitro groups.[7][9] | Stoichiometric amounts of tin salts are produced as waste. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Fluoromethyl)-1-nitrobenzene
This protocol is adapted from a similar fluorination of 4-nitrobenzyl alcohol using DAST.
-
Preparation: In a fume hood, add 3-nitrobenzyl alcohol (1.0 eq.) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add (Diethylamino)sulfur trifluoride (DAST) (1.1-1.2 eq.) dropwise via the dropping funnel over 15-20 minutes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general procedure for the reduction of nitroarenes.
-
Preparation: To a hydrogenation vessel, add 3-(fluoromethyl)-1-nitrobenzene (1.0 eq.) and a suitable solvent (e.g., ethanol or methanol).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Raney Nickel (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography if necessary.
Protocol 3: Synthesis of this compound using Iron in Acidic Media
This protocol is a general procedure for the Bechamp reduction.[6]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(fluoromethyl)-1-nitrobenzene (1.0 eq.), ethanol, and water.
-
Reagent Addition: Add iron powder (typically 3-5 eq.) and a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of ammonium chloride.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove any remaining acid. The organic layer is then dried and concentrated to yield the crude product.
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
- 1. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
purification of crude 3-(Fluoromethyl)aniline by column chromatography
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 3-(Fluoromethyl)aniline by column chromatography. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound, offering potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.2-0.3 for this compound. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase retention on the column and may improve separation from less polar impurities.[1][2] |
| The column was overloaded with the crude sample. | Use a larger diameter column or reduce the amount of sample loaded. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample.[2] | |
| Isomeric impurities with similar polarity are present. | Consider using a different stationary phase like alumina, which can offer different selectivity. A very slow, shallow gradient elution may also improve the separation of closely eluting spots.[2] | |
| Product Tailing or Streaking | Strong interaction between the basic aniline and acidic silica gel. | Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica gel.[1][2] |
| The compound is not sufficiently soluble in the mobile phase. | While maintaining a low overall polarity for good separation, ensure the solvent system can adequately dissolve the sample. A different co-solvent might be needed if solubility is extremely low.[2] | |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If the product is very polar, a solvent system like methanol in dichloromethane might be necessary.[3] |
| Irreversible adsorption to the silica gel. | This can happen with basic compounds like anilines on acidic silica. Pre-treating the silica with TEA or using a different stationary phase like neutral alumina can help.[2] | |
| Product Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Start with a much less polar solvent system, such as pure hexane or a very low percentage of ethyl acetate in hexane.[3][4] |
| Colored Impurities Co-elute with the Product | The impurities may be oxidation products. | Passing the material through a short plug of silica gel using a non-polar eluent can often remove colored impurities. In some cases, treatment with activated charcoal followed by filtration may be effective.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common starting point for moderately polar compounds like anilines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5][3] Begin by testing ratios such as 95:5 or 90:10 (hexanes:ethyl acetate) on a TLC plate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired product.[1][2]
Q2: Why is my purified this compound still yellow?
A2: The yellow color is likely due to trace amounts of oxidized impurities. Passing the purified material through a short plug of silica gel with a non-polar eluent can often remove these colored impurities.[2]
Q3: How much silica gel should I use for my column?
A3: A general guideline is to use a silica gel mass that is 50-100 times the mass of your crude sample. For separations that are particularly difficult, a higher ratio may be necessary to achieve good resolution.[2]
Q4: Can I use a stationary phase other than silica gel?
A4: Yes. Due to the basic nature of the aniline group, which can interact strongly with acidic silica gel, neutral alumina can be a good alternative stationary phase.[2][5] This can help to prevent peak tailing and irreversible adsorption.
Q5: What are the potential impurities in crude this compound?
A5: Potential impurities can originate from the synthesis process and may include unreacted starting materials, positional isomers, and over-reacted byproducts (e.g., di-substituted anilines if the reaction was a substitution).[6][7][8]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed methodology for the purification of crude this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column with stopcock
-
TLC plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
2. Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Before packing the column, determine the optimal eluent composition using TLC. The goal is to find a solvent system where this compound has a Retention Factor (Rf) of approximately 0.2-0.3.[1][2]
-
Prepare several eluent systems with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%).
-
To prevent peak tailing, which is common with amines on silica, add 0.5% triethylamine (TEA) to each prepared eluent.[1][2]
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto separate TLC plates and develop each plate in a chamber containing one of the prepared eluent systems.
-
Visualize the developed plates under a UV lamp and identify the solvent system that provides the best separation and the desired Rf for the product spot.
3. Step 2: Column Preparation and Packing
-
Select a column of appropriate size. The ratio of silica gel to crude product should be between 50:1 and 100:1 by mass.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 0.5 cm) of sand.
-
Prepare a slurry of the silica gel in the least polar mobile phase identified in Step 1.
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.
-
Continuously drain the solvent until its level is just above the silica bed. Never let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[1]
4. Step 3: Sample Loading
-
Wet Loading: Dissolve the crude this compound in the minimum possible volume of the initial eluent. Carefully add the dissolved sample onto the top layer of sand using a pipette, allowing it to absorb completely into the silica bed.[1][9]
-
Dry Loading (for samples with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2][9]
5. Step 4: Elution and Fraction Collection
-
Begin eluting with the mobile phase, starting with the polarity determined from TLC analysis. Apply positive pressure to achieve a steady flow rate.
-
If impurities are close to the product spot on the TLC, a gradient elution may be necessary. Start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions in an orderly manner (e.g., in test tubes or vials).
6. Step 5: Analysis of Fractions and Product Isolation
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Neutral alumina can be used as an alternative to avoid issues with the basic aniline group.[2][5] |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.5% Triethylamine | The ratio should be optimized by TLC to achieve an Rf of ~0.2-0.3 for the product.[1][2] |
| Typical Rf Value | ~0.2 - 0.3 | This value provides a good balance between retention and elution time, allowing for effective separation.[1][2] |
| Silica to Compound Ratio | 50:1 to 100:1 (by mass) | Higher ratios may be needed for difficult separations.[2] |
| Loading Method | Wet or Dry Loading | Dry loading is preferred if the crude product has low solubility in the mobile phase.[2][9] |
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
identifying and removing impurities in 3-(Fluoromethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities in 3-(Fluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Impurities in this compound typically originate from the synthetic route, most commonly the reduction of 3-nitrobenzotrifluoride. Potential impurities include:
-
Starting Material: Unreacted 3-nitrobenzotrifluoride.
-
Isomeric Impurities: 2-(Fluoromethyl)aniline and 4-(Fluoromethyl)aniline, which may be present if the nitration of the precursor was not completely regioselective.
-
Byproducts of Incomplete Reduction: Intermediate species such as nitroso or hydroxylamine compounds.
-
Related Substances: Trifluoromethyl benzene, which can be a byproduct of the synthesis.[1]
-
Oxidation Products: Like many anilines, this compound can oxidize upon exposure to air and light, leading to the formation of colored impurities.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: Several chromatographic methods are highly effective for analyzing the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment and quantification of non-volatile and thermally labile compounds. A reverse-phase C18 column is often employed.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. It provides high separation efficiency and definitive identification through mass spectral data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the main component and any significant impurities present.
-
Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR): A powerful combination for the separation, isolation, and structural characterization of unknown impurities, even at low levels.[3][4]
Q3: My batch of this compound has a dark color. What causes this and is it still usable?
A3: The development of a dark or reddish-brown color in anilines is typically due to the formation of oxidation products. While the presence of these colored impurities may not hinder all synthetic applications, for high-purity requirements, such as in pharmaceutical development, their removal is crucial. The purity of the discolored material should be assessed by an appropriate analytical method (e.g., HPLC or GC-MS) before use. If significant impurities are detected, purification is recommended.
Q4: What are the general approaches to purify this compound?
A4: The primary methods for purifying this compound are:
-
Distillation: Vacuum distillation is effective for separating the aniline from non-volatile impurities and those with significantly different boiling points.
-
Recrystallization: This technique is useful for removing impurities with different solubility profiles. For anilines that are liquids at room temperature, conversion to a solid salt (e.g., hydrochloride) prior to recrystallization is a common strategy.
-
Column Chromatography: Flash chromatography over silica gel or another stationary phase can effectively separate the target compound from closely related impurities like isomers.
Troubleshooting Guides
Problem: Poor Separation of Isomers in Column Chromatography
| Potential Cause | Solution |
| Inappropriate Solvent System | Optimize the eluent system using thin-layer chromatography (TLC) first. A common mobile phase is a gradient of hexane and ethyl acetate. |
| Tailing of the Amine on Silica Gel | Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent to suppress the interaction of the basic amine with the acidic silica gel.[5] |
| Overloaded Column | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.[5] |
Problem: Low Recovery After Recrystallization
| Potential Cause | Solution |
| Compound is too soluble in the chosen solvent at low temperature. | Select a different solvent or a solvent system where the compound has lower solubility when cold. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. |
Problem: Oiling Out During Recrystallization
| Potential Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a lower-boiling point solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| High concentration of impurities. | Consider a preliminary purification step like distillation or column chromatography to remove a significant portion of the impurities before recrystallization. |
Data Presentation
The following table presents representative data for the purification of a related compound, 4-chloro-3-(trifluoromethyl)aniline, demonstrating the effectiveness of recrystallization and salt formation with recrystallization.
| Purification Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield | Reference |
| Recrystallization (from isopropanol) | Not specified | 98.8% | 86% | |
| Hydrochloride Salt Formation & Recrystallization (from methanol) | 98.8% | 99.6% | 90% | |
| Hydrochloride Salt Formation & Recrystallization (from ethanol) | 98.8% | 99.9% | 76.5% |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol is adapted from a method for the analysis of 3-(trifluoromethyl)aniline.[1]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with formic acid.[2] Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a suitable concentration range (e.g., 1-100 µg/mL).
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard and sample solutions. Identify the main peak and impurities by their retention times. Calculate the purity using the area normalization method.
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of aniline derivatives.[5]
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis. If necessary, gradually increase the polarity of the eluent (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable solvent such as methanol, ethanol, or acetone. While stirring, bubble anhydrous HCl gas through the solution until the pH is acidic (e.g., pH ~0.5), leading to the precipitation of the hydrochloride salt.
-
Isolation of the Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the analysis and purification of this compound.
Caption: Troubleshooting decision tree for column chromatography of this compound.
References
- 1. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
common side reactions and byproducts in 3-(Fluoromethyl)aniline synthesis
Technical Support Center: Synthesis of 3-(Fluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through a few primary routes. One common method involves the reduction of a nitro group, for example, starting from 1-(fluoromethyl)-3-nitrobenzene. Another approach is the direct fluoromethylation of an aniline derivative, though this can be challenging regarding selectivity and side reactions. A third route may involve the amination of a fluoromethylated benzene derivative. The choice of synthesis often depends on the availability of starting materials, scalability, and desired purity.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time, temperature, or catalyst loading. Degradation of the starting material or product under the reaction conditions can also significantly lower the yield. Additionally, side reactions, such as over-fluoromethylation or polymerization of aniline, can consume the reactants and reduce the desired product's formation. It is also crucial to ensure the purity of your starting materials and reagents, as impurities can interfere with the reaction.
Q3: I am observing multiple unexpected spots on my TLC analysis of the crude product. What could these be?
A3: The presence of multiple spots on a TLC plate indicates the formation of byproducts. Common side products in the synthesis of this compound can include isomers (e.g., 2- and 4-(Fluoromethyl)aniline if the directing groups are not perfectly selective), di- and tri-fluoromethylated anilines (over-reaction products), and unreacted starting materials. Depending on the synthetic route, you might also see byproducts from the decomposition of reagents or the solvent. For instance, if using a strong oxidizing agent, oxidation of the aniline nitrogen to form nitroso or nitro derivatives can occur.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst or reagents. | Verify the activity of the catalyst and the purity of the reagents. Use fresh reagents if necessary. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require precise temperature control to proceed efficiently. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. | |
| Formation of Multiple Products (Poor Selectivity) | Non-selective reaction conditions. | Adjust the reaction solvent, temperature, or catalyst to improve selectivity. The use of protecting groups on the aniline nitrogen can sometimes enhance selectivity. |
| Over-reaction (e.g., difluoromethylation). | Use a stoichiometric amount of the fluoromethylating agent or add it slowly to the reaction mixture to control the extent of the reaction. | |
| Product Degradation | Harsh reaction conditions (e.g., strong acid/base, high temperature). | Employ milder reaction conditions. If a strong acid or base is required, consider using a hindered or non-nucleophilic alternative.[1] |
| Presence of oxygen (oxidation of aniline). | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in Product Purification | Formation of closely related byproducts (e.g., isomers). | Utilize high-performance liquid chromatography (HPLC) or column chromatography with a carefully selected eluent system for separation. Derivatization of the amine may also aid in separation. |
| Product is an oil and difficult to crystallize. | Attempt purification by vacuum distillation. If the product is thermally stable, this can be an effective method for removing non-volatile impurities. |
Experimental Protocols
Protocol: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture containing non-polar impurities and starting materials.
-
Preparation of the Crude Sample:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry powder. This dry-loading method often results in better separation.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude product.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
-
Elution:
-
Carefully load the dried crude sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
optimizing temperature and reaction time for 3-(Fluoromethyl)aniline preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the preparation of 3-(Fluoromethyl)aniline. The primary synthetic route discussed is the deoxofluorination of 3-aminobenzyl alcohol, a common precursor for such transformations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy to prepare this compound?
A1: A prevalent method for the synthesis of this compound is the nucleophilic fluorination of 3-aminobenzyl alcohol. This reaction, often referred to as deoxofluorination, directly converts the hydroxyl group of the benzyl alcohol to a fluorine atom.
Q2: What are the typical reagents used for the deoxofluorination of 3-aminobenzyl alcohol?
A2: A variety of fluorinating agents can be employed for this transformation. Common reagents include diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and pyridine-HF complexes. More recent methods may utilize reagents like PhenoFluor™ in conjunction with a base.
Q3: What are the critical parameters to control for optimizing the reaction?
A3: The most critical parameters to optimize are reaction temperature and reaction time. The choice of solvent and the rate of addition of the fluorinating agent also play a significant role in maximizing the yield and minimizing side products.
Q4: What are the common side reactions observed during the synthesis of this compound?
A4: Common side reactions include the formation of elimination byproducts, polymerization of the starting material or product, and over-fluorination if harsh conditions are used. The aniline functional group can also be reactive under certain conditions, potentially leading to undesired side products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Insufficient reaction temperature. 2. Deactivated fluorinating agent. 3. Insufficient reaction time. | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. 2. Use a fresh batch of the fluorinating agent. Ensure it has been stored under anhydrous conditions. 3. Extend the reaction time and continue to monitor the reaction. |
| Formation of multiple products (low selectivity) | 1. Reaction temperature is too high. 2. Rapid addition of the fluorinating agent. 3. Inappropriate solvent. | 1. Lower the reaction temperature. Running the reaction at 0 °C or even lower temperatures can improve selectivity. 2. Add the fluorinating agent dropwise over an extended period, especially at the beginning of the reaction. 3. Screen different solvents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. |
| Significant amount of elimination byproduct | The reaction conditions favor elimination over substitution. | 1. Use a less-hindered and less-basic fluorinating agent if possible. 2. Lowering the reaction temperature can disfavor the elimination pathway. 3. The addition of a mild, non-nucleophilic base can sometimes suppress elimination. |
| Product degradation or polymerization | 1. The product may be unstable under the reaction conditions. 2. The presence of strong acids generated in situ. | 1. Quench the reaction as soon as the starting material is consumed. 2. Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts. |
Data Presentation
Table 1: General Reaction Conditions for Deoxofluorination of Benzyl Alcohols
| Fluorinating Agent | Temperature (°C) | Reaction Time (h) | Solvent | Typical Yield (%) |
| DAST | -78 to 25 | 1 - 4 | DCM, THF | 60 - 85 |
| Deoxo-Fluor | -78 to 25 | 1 - 6 | DCM, THF | 65 - 90 |
| Pyridine-HF | 0 to 50 | 2 - 12 | None or DCM | 50 - 80 |
| PhenoFluor™ / Base | 25 to 80 | 4 - 24 | Dioxane, Toluene | 70 - 95 |
Note: These are general conditions and may require optimization for the specific substrate, 3-aminobenzyl alcohol.
Experimental Protocols
Representative Protocol for Deoxofluorination using DAST:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-aminobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualization
Caption: Workflow for the optimization of this compound synthesis.
Technical Support Center: Regioselective Functionalization of 3-(Fluoromethyl)aniline
Welcome to the technical support center for the regioselective functionalization of 3-(Fluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the electrophilic aromatic substitution of this versatile building block.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during your experiments.
Issue 1: Poor Regioselectivity in Direct Electrophilic Aromatic Substitution
Question: I am attempting a direct electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound and obtaining a mixture of isomers. How can I improve the regioselectivity?
Answer:
Direct electrophilic aromatic substitution on this compound is challenging due to the presence of two directing groups with competing effects:
-
Amino Group (-NH₂): A strongly activating ortho, para-director.
-
Fluoromethyl Group (-CH₂F): A deactivating meta-director.
The powerful activating and directing effect of the amino group typically dominates, leading to substitution primarily at the positions ortho and para to it (positions 2, 4, and 6). However, the deactivating nature of the fluoromethyl group can lead to the formation of multiple products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions:
-
Protect the Amino Group: The most effective strategy is to protect the amino group, typically by converting it to an acetamide (-NHCOCH₃).[1] This moderates the activating effect of the nitrogen and introduces steric bulk, which favors substitution at the less hindered para position.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Choice of Reagents: The nature of the electrophile and the solvent system can influence the isomer distribution. For bromination, using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF can provide good yields of the para-bromo product.[2]
Issue 2: Formation of Polysubstituted and Oxidized Byproducts
Question: My reaction is producing significant amounts of di- or tri-substituted products, and I am observing a dark, tarry reaction mixture. What is causing this and how can I prevent it?
Answer:
The high reactivity of the aniline ring, due to the strongly activating amino group, makes it susceptible to over-substitution (polysubstitution) and oxidation, especially under harsh reaction conditions.[3]
Solutions:
-
Amino Group Protection: As with improving regioselectivity, protecting the amino group as an acetamide is the primary solution. The acetyl group reduces the electron-donating ability of the nitrogen, deactivating the ring sufficiently to prevent polysubstitution and oxidation.[3]
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Milder Reagents: Use less reactive electrophilic reagents. For example, for bromination, bromine in acetic acid is a common choice, but NBS can be a milder alternative.[1][2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the electrophilic aromatic substitution of N-acetyl-3-(fluoromethyl)aniline?
A1: For the electrophilic aromatic substitution of N-acetyl-3-(fluoromethyl)aniline, the major product is typically the isomer where the electrophile adds to the position para to the acetamido group (position 4). The acetamido group is an ortho, para-director, and the para position is sterically more accessible than the ortho positions. The fluoromethyl group at position 3 also sterically hinders the adjacent ortho position (position 2).
Directing Influences in N-acetyl-3-(fluoromethyl)aniline:
Caption: Directing influences on N-acetyl-3-(fluoromethyl)aniline.
Q2: How do I remove the acetyl protecting group after the substitution reaction?
A2: The acetyl group can be removed by hydrolysis under either acidic or basic conditions. A common method is to heat the N-acetylated product under reflux with aqueous hydrochloric acid.[1]
Q3: Can I achieve substitution at a position meta to the amino group?
A3: Directing an electrophile to a position meta to the amino group in this compound is very challenging due to the overwhelming ortho, para-directing effect of the amine. While the fluoromethyl group is a meta-director, its influence is generally weaker. Specialized synthetic strategies, such as those involving directed metalation or the use of specific catalysts, may be required to achieve this outcome.
Quantitative Data
The following table summarizes typical product distributions for the bromination and nitration of this compound after protection of the amino group.
| Reaction | Reagents | Major Product | Yield | Other Isomers | Reference |
| Bromination | 1. Acetic Anhydride 2. NBS, DMF | 4-Bromo-3-(trifluoromethyl)aniline | 92% | Traces of dibrominated products | [2] |
| Nitration | 1. Acetyl Chloride 2. Conc. HNO₃ | 4-Nitro-3-(trifluoromethyl)aniline | High Yield | Minor positional isomers | [4] |
Experimental Protocols
Protocol 1: Controlled Monobromination of this compound[1][2]
Step 1: Acetylation of this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the N-acetyl-3-(fluoromethyl)aniline.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of N-acetyl-3-(fluoromethyl)aniline
-
Dissolve the dried N-acetyl-3-(fluoromethyl)aniline (1.0 eq) in N,N-dimethylformamide (DMF).
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in DMF dropwise while maintaining a low temperature (0-5°C) and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude 4-bromo-2-(fluoromethyl)acetanilide.
-
Collect the product by vacuum filtration and wash with water.
Step 3: Deprotection (Hydrolysis)
-
To the crude 4-bromo-2-(fluoromethyl)acetanilide, add a solution of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-(fluoromethyl)aniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline[4]
Step 1: Acetylation of 3-(Trifluoromethyl)aniline
-
React 3-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent (e.g., cyclohexane) under heating (50-55°C) to obtain N-acetyl-3-(trifluoromethyl)aniline.
Step 2: Nitration of N-acetyl-3-(trifluoromethyl)aniline
-
In the presence of concentrated nitric acid, heat the N-acetyl-3-(trifluoromethyl)aniline to 60-65°C to yield 4-nitro-3-(trifluoromethyl)acetanilide.
Step 3: Deprotection (Hydrolysis)
-
Remove the acetyl protecting group from 4-nitro-3-(trifluoromethyl)acetanilide using potassium carbonate in an ethanol solution with heating (60-80°C) to obtain 4-nitro-3-(trifluoromethyl)aniline.
Reaction Pathway for Controlled Functionalization:
Caption: General workflow for controlled functionalization.
References
troubleshooting guide for low conversion rates in 3-(Fluoromethyl)aniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 3-(Fluoromethyl)aniline, with a primary focus on troubleshooting low conversion rates. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
Low conversion rates in reactions involving this compound can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group deactivates the aniline nitrogen, reducing its nucleophilicity and making reactions more challenging compared to unsubstituted anilines.[1][2] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical parameters that often require careful optimization.
-
Reagent Quality and Stoichiometry: Impurities in starting materials or incorrect molar ratios of reactants can significantly hinder the reaction.
-
Catalyst and Ligand Issues (for cross-coupling reactions): In palladium-catalyzed reactions like the Buchwald-Hartwig amination, catalyst deactivation or an inappropriate choice of ligand can lead to poor yields.[3]
-
Atmosphere and Solvent Quality: Many reactions involving anilines are sensitive to air and moisture. Using anhydrous, deoxygenated solvents and maintaining an inert atmosphere are crucial.[3]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q2: How does the trifluoromethyl group in this compound affect its reactivity?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This has two primary effects on the reactivity of this compound:
-
Reduced Nucleophilicity: The -CF3 group decreases the electron density on the aromatic ring and, consequently, on the amino group. This makes the aniline a weaker nucleophile, which can slow down or inhibit reactions that rely on its nucleophilic character, such as nucleophilic aromatic substitution (SNAr) or acylation.[2]
-
Activation of the Aromatic Ring for Nucleophilic Attack: While the amino group is deactivated, the -CF3 group activates the aromatic ring towards nucleophilic aromatic substitution, especially at the ortho and para positions relative to the trifluoromethyl group.[4]
Q3: What are some common side reactions observed with this compound?
Potential side reactions include:
-
Oxidation: Anilines can be susceptible to oxidation, leading to colored impurities.[5]
-
Polymerization: Under certain conditions, aniline derivatives can polymerize.
-
Hydrodehalogenation: In cross-coupling reactions, the aryl halide may be reduced instead of coupled.
-
Formation of Isomers: In electrophilic aromatic substitution reactions, a mixture of ortho- and para-substituted products (relative to the amino group) may be formed.[1]
Troubleshooting Guides for Low Conversion Rates
Problem 1: Low yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | * Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.[3] * Use a fresh batch of palladium precatalyst and ligand. * Consider using a more robust precatalyst or a different ligand. Bulky, electron-rich phosphine ligands are often effective.[3] |
| Incorrect Base | * The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3][6] * Ensure the base is fresh and has been stored under inert conditions. |
| Suboptimal Solvent | * Use strictly anhydrous and deoxygenated solvents like toluene or 1,4-dioxane.[6] * Ensure the solvent is appropriate for the reaction temperature. |
| Low Reaction Temperature or Insufficient Time | * Increase the reaction temperature in increments (e.g., 10-20 °C). Reactions involving electron-deficient anilines often require higher temperatures (80-110 °C).[6] * Extend the reaction time and monitor progress by TLC or LC-MS.[3] |
Problem 2: Low Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Possible Cause | Troubleshooting Steps |
| Poor Nucleophile | * If this compound is the nucleophile, its reduced nucleophilicity may be the issue. Consider using a stronger base to deprotonate the aniline and increase its nucleophilicity. * Increase the reaction temperature to overcome the activation energy barrier. |
| Poor Leaving Group on the Electrophile | * The rate of SNAr reactions is highly dependent on the leaving group. Fluoride is often a better leaving group than chloride in activated systems.[7] * Ensure the leaving group is on a sufficiently electron-deficient aromatic ring.[4] |
| Inappropriate Solvent | * Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used for SNAr reactions to solvate the cation and leave the nucleophile reactive.[2] |
| Insufficient Activation of the Aromatic Ring | * SNAr reactions require strong electron-withdrawing groups on the aromatic electrophile to proceed efficiently.[8] |
Data Presentation
The following table summarizes the impact of various parameters on the yield of Buchwald-Hartwig amination reactions, based on general principles for challenging substrates.
| Parameter | Condition 1 | Expected Outcome | Condition 2 | Expected Outcome |
| Palladium Precatalyst | Pd2(dba)3 | Moderate to Good Yield | (NHC)Pd(allyl)Cl | Potentially Higher Yield/Faster Reaction[9] |
| Ligand | Basic Phosphine Ligand | Low to Moderate Yield | Bulky, Electron-Rich Ligand (e.g., XPhos) | Improved Yield[3][6] |
| Base | K2CO3 (weak base) | Low to No Reaction | NaOtBu (strong base) | Higher Conversion[6] |
| Solvent | THF | Lower Yield (lower boiling point) | Toluene or Dioxane | Higher Yield (higher boiling point)[6] |
| Atmosphere | Air | Catalyst Decomposition, Low Yield | Inert (Argon or Nitrogen) | Good Yield[3] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated toluene
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to the Schlenk tube.
-
Addition of Reagents: Add the sodium tert-butoxide (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and this compound (1.1-1.2 equivalents) to the Schlenk tube.
-
Addition of Solvent: Add anhydrous, deoxygenated toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.[3]
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A general workflow for troubleshooting low conversion rates.
Caption: Key steps in the Buchwald-Hartwig cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Monitoring Reactions of 3-(Fluoromethyl)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of chemical reactions involving 3-(Fluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions with this compound?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F), and Thin-Layer Chromatography (TLC). The choice of method depends on the reaction type, the properties of the reactants and products, and the desired level of detail.
Q2: Why is ¹⁹F NMR particularly useful for monitoring these reactions?
A2: ¹⁹F NMR is highly effective for monitoring reactions involving this compound due to the trifluoromethyl group. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing a clear and distinct signal with a wide chemical shift range. This minimizes the chance of signal overlap, which can be an issue in ¹H NMR. Monitoring the disappearance of the starting material's ¹⁹F signal and the appearance of the product's ¹⁹F signal provides a straightforward way to track reaction progress.[1][2][3]
Q3: How can I handle the thermal lability of aniline derivatives during GC analysis?
A3: Aniline derivatives can be prone to degradation at high temperatures. To mitigate this, it is important to optimize the GC inlet temperature and the oven temperature program. Using a lower injection temperature and a faster temperature ramp can help minimize thermal decomposition. Derivatization of the aniline group can also improve thermal stability and chromatographic performance.
Q4: What are some common side reactions to be aware of when working with this compound?
A4: Common side reactions depend on the specific transformation. For instance, in Suzuki-Miyaura coupling reactions, potential side products include homocoupling of the boronic acid and dehalogenation of the aryl halide.[4][5] In acylation and alkylation reactions, over-alkylation or acylation at the nitrogen atom can occur. Oxidation of the aniline to form colored impurities is also a common issue.[6]
Troubleshooting Guides
HPLC Monitoring Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionization state. - Use a new or thoroughly cleaned column. - Reduce the injection volume or sample concentration. |
| Inconsistent retention times | - Fluctuations in column temperature. - Inconsistent mobile phase composition. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure thorough mixing.[4] |
| Appearance of unexpected peaks | - Sample degradation in the autosampler. - Contamination of the mobile phase or sample. - Formation of reaction byproducts. | - Keep the autosampler tray cool. - Use high-purity solvents and filter all samples and mobile phases. - Analyze the unexpected peaks by LC-MS to identify byproducts. |
| No separation between starting material and product | - Inappropriate stationary phase. - Incorrect mobile phase composition. | - Screen different column chemistries (e.g., C18, Phenyl-Hexyl). - Optimize the mobile phase gradient and solvent composition. |
GC-MS Monitoring Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing for the aniline compound | - Active sites in the liner or column. - Analyte is too polar. | - Use a deactivated liner and a column designed for amine analysis. - Derivatize the aniline to make it less polar and more volatile. |
| Low signal intensity | - Thermal degradation in the inlet. - Poor ionization. | - Lower the inlet temperature. - Check the MS source for cleanliness and optimize ionization parameters. |
| Presence of broad peaks | - Co-elution of multiple components. - Degradation of the analyte on the column. | - Optimize the temperature program for better separation. - Consider a different column with a different stationary phase. |
NMR Monitoring Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad ¹H NMR signals for the N-H proton | - Proton exchange with residual water or acidic/basic impurities. | - Use a deuterated solvent that has been dried over molecular sieves. - Add a drop of D₂O to confirm the N-H peak through exchange. |
| Complex aromatic signals in ¹H NMR | - Overlapping signals from multiple aromatic species. | - Utilize 2D NMR techniques like COSY and HSQC for better signal assignment. - Rely on the simpler ¹⁹F NMR spectrum for quantitative monitoring. |
| Drifting of ¹⁹F NMR chemical shifts | - Changes in temperature or pH of the reaction mixture. | - Use a temperature-controlled NMR probe. - Be aware that pH changes during the reaction can influence chemical shifts.[1] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method
This method is a starting point for monitoring the consumption of this compound and the formation of a less polar product.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with a composition appropriate for retaining this compound (e.g., 70% A / 30% B) and ramp to a higher concentration of B to elute the product.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture, quench it with a suitable solvent (e.g., acetonitrile), dilute, and filter through a 0.22 µm syringe filter before injection.
| Compound | Expected Retention Time (min) |
| This compound | ~3-5 (highly dependent on exact conditions) |
| Less Polar Product | > 5 |
| More Polar Byproduct | < 3 |
Note: Retention times are approximate and should be confirmed by injecting standards.
Protocol 2: General Purpose GC-MS Method
This method is suitable for monitoring reactions where the products are volatile and thermally stable.
-
Instrumentation: GC-MS system.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 min.
-
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
-
Sample Preparation: Withdraw a small aliquot, quench, and dilute with a suitable solvent like ethyl acetate or dichloromethane. Filter before injection.
Protocol 3: ¹⁹F NMR for Reaction Monitoring
This protocol provides a direct way to observe the conversion of this compound.
-
Instrumentation: NMR spectrometer with a fluorine probe.
-
Solvent: A deuterated solvent compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆).
-
Procedure:
-
Acquire a ¹⁹F NMR spectrum of the starting material, this compound, to determine its chemical shift (typically around -63 ppm relative to CFCl₃).
-
Set up the reaction in an NMR tube if feasible, or take aliquots at regular intervals.
-
For aliquots, quench the reaction and dissolve the sample in the deuterated solvent.
-
Acquire ¹⁹F NMR spectra over time.
-
Monitor the decrease in the integral of the starting material's signal and the increase in the integral of the product's signal. The chemical shift of the product will be different from the starting material, providing a clear indication of conversion.
-
Visualizations
Caption: Experimental workflow for monitoring this compound reactions.
Caption: Troubleshooting logic for this compound reaction monitoring.
References
workup procedure for isolating 3-(Fluoromethyl)aniline from a reaction mixture
Technical Support Center: 3-(Fluoromethyl)aniline Isolation
Welcome to the technical support center for the workup and isolation of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section provides answers to common questions and solutions for problems that may arise during the isolation of this compound from a reaction mixture.
Q1: My liquid-liquid extraction is forming a persistent emulsion. How can I break it?
A1: Emulsion formation is a frequent issue when working with crude reaction mixtures containing aniline derivatives. Here are several techniques to resolve it:
-
Gentle Mixing: Instead of vigorous shaking in the separatory funnel, use gentle swirling or inverting motions. This reduces the mechanical energy that leads to emulsion formation while still allowing for phase contact.
-
Salting Out: Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively break the emulsion and separate the layers.
-
Filtration: Pass the emulsified mixture through a pad of celite or a phase separation filter paper. These materials can help to coalesce the droplets of the dispersed phase.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.
Q2: After extraction and solvent removal, my this compound product is a dark brown or yellow oil. What causes this discoloration and how can I fix it?
A2: The discoloration is likely due to the presence of oxidized impurities. Anilines are susceptible to air oxidation, which forms highly colored byproducts. To decolorize your product, consider the following:
-
Activated Charcoal Treatment: If you are proceeding with a recrystallization of a solid derivative (like a hydrochloride salt), you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
-
Silica Gel Plug Filtration: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and pass it through a short column ("plug") of silica gel. The non-polar product should elute quickly, leaving the more polar, colored impurities adsorbed on the silica.
-
Distillation: Vacuum distillation is an effective final purification step for liquid anilines and can separate the desired product from non-volatile colored impurities.
Q3: I am purifying my compound by silica gel column chromatography, but the peaks are tailing badly. What is the problem?
A3: This is a classic issue when purifying basic compounds like anilines on standard silica gel. The amine group (-NH2) is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to poor separation and significant peak tailing.
-
Solution: To resolve this, add a small amount of a basic modifier to your eluent (mobile phase). Typically, adding 0.5-2% triethylamine (TEA) to the solvent system (e.g., hexane/ethyl acetate) will neutralize the acidic sites on the silica gel, preventing the strong interaction and allowing your aniline to elute with a much-improved peak shape.
Q4: How do I effectively remove unreacted starting materials or acidic byproducts from my crude product?
A4: A series of aqueous washes during the liquid-liquid extraction is the most effective method.
-
Removing Acidic Impurities: To remove acidic byproducts (e.g., phenols, carboxylic acids), wash the organic layer containing your product with a dilute basic solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurities will be deprotonated and extracted into the aqueous phase.
-
Removing Basic Impurities: If you need to remove other basic impurities that are more or less basic than your product, you can perform a pH-adjusted extraction. A carefully chosen dilute acid wash (e.g., 1M HCl) can selectively protonate and remove a more basic impurity into the aqueous layer.
Physicochemical Data
Quantitative data for this compound is limited. The table below includes available data for the target compound and data for the closely related 3-(Trifluoromethyl)aniline for reference.
| Property | Value for this compound | Value for 3-(Trifluoromethyl)aniline (for comparison) | Source(s) |
| CAS Number | 456-46-2 | 98-16-8 | , |
| Molecular Formula | C₇H₈FN | C₇H₆F₃N | , |
| Molecular Weight | 125.15 g/mol | 161.12 g/mol | , |
| Appearance | - | Colorless to pale yellow liquid | |
| Boiling Point | - | 187-188 °C (at 760 mmHg) | , |
| Melting Point | - | 5-6 °C | , |
| Density | - | ~1.29 g/mL at 25 ° |
stability issues and degradation pathways of 3-(Fluoromethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 3-(Fluoromethyl)aniline. The information is compiled from safety data sheets of structurally similar compounds and general chemical principles of aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] For optimal preservation, store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, and protected from light.[2][3] Refrigeration may also be advisable for long-term storage.[1]
Q2: My this compound has turned yellow/brown. Is it still usable?
The development of a yellow or brownish color in aniline derivatives is a common indicator of degradation, often due to oxidation from exposure to air and light. While minor discoloration may not significantly affect all applications, it does indicate a decrease in purity. For sensitive experiments, particularly in drug development, using a pure, colorless to light yellow sample is crucial. It is highly recommended to re-analyze the purity of the discolored material using methods like HPLC before use.
Q3: What substances are incompatible with this compound?
This compound is incompatible with strong oxidizing agents and strong acids.[1][3] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid exposure to heat, sparks, and open flames.[1]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively studied, a probable pathway, based on the chemistry of aniline derivatives, is oxidation. The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air, light, and heat.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration of the compound (yellowing or browning) | Oxidation due to exposure to air and/or light. | 1. Ensure the container is tightly sealed and the headspace is purged with an inert gas (e.g., nitrogen or argon). 2. Store the compound in a light-resistant container in a cool, dark place. 3. Before use, check the purity by TLC or HPLC. If significant impurities are present, consider purification by distillation or chromatography. |
| Unexpected side products in a reaction | Degradation of the this compound starting material. | 1. Verify the purity of your this compound before starting the reaction. 2. Ensure your reaction conditions are free from excessive heat and strong oxidizing agents, unless required by the reaction design. 3. Degas your solvents to remove dissolved oxygen, especially in sensitive reactions like cross-couplings. |
| Low or no reaction yield | 1. The this compound may have degraded. 2. Incompatible reaction conditions. | 1. Confirm the purity of the starting material. 2. Review the reaction conditions (solvent, temperature, catalyst, etc.) to ensure they are compatible with aniline derivatives. The trifluoromethyl group can also influence reactivity.[4] |
Stability Data for Similar Fluorinated Anilines
The following data is for structurally related compounds and should be used as a general guide.
| Compound | Storage Recommendations | Incompatibilities |
| 4-Fluoro-3-(trifluoromethyl)aniline | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and refrigerated.[1] | Strong oxidizing agents, strong acids.[1] |
| 2-Methyl-3-(trifluoromethyl)aniline | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as it is air sensitive.[3] | Strong oxidizing agents, strong acids, strong bases.[3] |
| 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | Stable under recommended storage conditions. Store in a well-ventilated place and keep the container tightly closed.[5] | Strong oxidizing agents. Avoid heat, sparks, open flames, and moisture.[5] |
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by HPLC
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Column:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
2. Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is often effective. A typical gradient might be:
-
Start at 30% acetonitrile.
-
Ramp to 95% acetonitrile over 20 minutes.
-
Hold at 95% for 5 minutes.
-
Return to 30% and equilibrate for 5 minutes.
-
-
The exact gradient should be optimized for the specific impurity profile.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
4. Analysis:
-
Inject 5-10 µL of the sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.
1. Acid/Base Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C).
-
Monitor the degradation over time by HPLC.
2. Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent and add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate at room temperature or slightly elevated temperature.
-
Monitor the degradation by HPLC.
3. Thermal Degradation:
-
Expose a solid sample of the compound to elevated temperatures (e.g., in a calibrated oven).
-
Analyze the sample at different time points to assess for degradation products.
4. Photostability:
-
Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Keep a control sample in the dark.
-
Monitor both samples over time by HPLC.
Visualizations
Caption: A potential oxidative degradation pathway for this compound.
Caption: A workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 3-(Fluoromethyl)aniline
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 3-(Fluoromethyl)aniline is a critical step in ensuring the safety, efficacy, and reproducibility of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for this purpose.
This guide provides an objective comparison of HPLC and GC-MS for the purity analysis of this compound. It details experimental protocols, presents comparative performance data, and offers guidance on selecting the most appropriate technique based on specific analytical requirements, such as routine quality control versus comprehensive impurity identification.
Executive Summary
Both HPLC and GC-MS are highly effective for assessing the purity of this compound.
-
HPLC , particularly Reversed-Phase HPLC with UV detection (RP-HPLC-UV), is a robust and versatile method ideal for routine purity assessments and quantification. It excels in analyzing the parent compound and any non-volatile or thermally sensitive impurities without the need for derivatization.[1][2][3] Its high precision makes it the method of choice for generating the purity values required by regulatory bodies, which often mandate ≥99.5% purity for starting materials.[1][4]
-
GC-MS is unparalleled for the separation and identification of volatile and semi-volatile impurities.[5][6] Its key advantage lies in the mass spectrometric detector, which provides structural information that is crucial for the definitive identification of unknown impurities, such as process-related isomers or residual starting materials.[5][7]
The optimal choice depends on the analytical goal. For precise quantification and routine quality control, HPLC is generally preferred. For the identification of unknown volatile impurities and comprehensive impurity profiling, GC-MS is indispensable.[5] Often, a combination of both techniques provides the most complete characterization of compound purity.
Experimental Protocols
The following sections detail standardized methodologies for the analysis of this compound using both HPLC and GC-MS. These protocols are based on established methods for structurally similar halogenated anilines and serve as a strong starting point for method development and validation.[5][8]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of this compound purity and the detection of non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Diode Array Detector (DAD).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid (LC-MS grade)
-
This compound Reference Standard
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient Program:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (or optimized based on UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner and at the same concentration as the standard solution.
-
-
Analysis: Inject a blank (diluent), followed by the standard and sample solutions. Purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is optimized for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (99.999% purity)
-
This compound Reference Standard
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent low-bleed (5%-phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280 °C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Scan Range: 40-450 amu.[9]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner and at the same concentration.
-
-
Analysis: Inject the sample solution. The main component and any impurities are identified by their retention times and by comparing their mass spectra to reference libraries (e.g., NIST). Purity can be estimated by peak area percentage.
Data Presentation: Comparative Performance
The following table summarizes the key performance characteristics of HPLC and GC-MS for the purity analysis of this compound.
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[1] |
| Applicability | Excellent for the main component and non-volatile or thermally labile impurities.[2][5] | Ideal for volatile and semi-volatile compounds, including isomers and residual solvents.[5][6] |
| Typical Purity (%) | Can reliably quantify purity to ≥99.5%.[4] | Typically used for impurity profiling; quantitative purity is often in the 98-99% range unless specifically validated.[4] |
| Impurity Profiling | Detects major impurities and degradation products. Identification of unknowns requires coupling to MS (LC-MS) or fraction collection.[8] | Provides definitive structural identification of volatile impurities through mass spectral library matching.[5][6] |
| Sensitivity | High sensitivity, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range depending on the impurity's chromophore.[6] | Very high sensitivity, often in the parts-per-billion (ppb) range or lower, especially in Selected Ion Monitoring (SIM) mode.[6] |
| Derivatization | Not required for this compound.[10] | Generally not required as aniline is sufficiently volatile, but may sometimes be used to improve peak shape or thermal stability.[11][12] |
| Key Advantages | - High precision and accuracy for quantification.- Broad applicability to a wide range of impurities.- Simpler sample preparation.[6]- Robust and routine. | - Superior identification capabilities.- Excellent separation efficiency for volatile compounds.- High sensitivity for trace-level impurities.[4][5] |
| Key Limitations | - Limited structural information from UV detector alone.- May not resolve all volatile impurities. | - Not suitable for non-volatile or thermally labile compounds.- Potential for analyte degradation at high temperatures.[2][3] |
Mandatory Visualizations
Analytical Workflows
The following diagram illustrates the typical experimental workflows for purity analysis using HPLC and GC-MS.
Caption: Comparative workflows for HPLC and GC-MS purity analysis.
Technique Selection Logic
This diagram outlines the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion
For the purity analysis of this compound, both HPLC and GC-MS are powerful, complementary techniques.
-
HPLC is the preferred method for routine quality control and for obtaining precise, accurate purity values suitable for regulatory submission. Its simplicity, robustness, and suitability for a broad range of potential non-volatile impurities make it an essential tool.[1][5]
-
GC-MS is the superior choice for impurity identification. When the goal is to identify and characterize unknown volatile process impurities, isomers, or starting materials, the structural data provided by the mass spectrometer is invaluable.[5][6]
For a complete and thorough understanding of the purity profile of this compound, a dual-technique approach is highly recommended. HPLC can be used to establish the primary purity value, while GC-MS can provide confidence that no significant volatile impurities are present and can help identify their structures if detected. This integrated strategy ensures the highest level of quality and characterization for this critical chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for the Quantification of 3-(Fluoromethyl)aniline
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates like 3-(Fluoromethyl)aniline is critical for ensuring the integrity of experimental outcomes and the quality of final products. The fluorine atom in such molecules can significantly influence their physicochemical properties, impacting their behavior in analytical systems.[1][2][3][4] This guide provides a comparative overview of common analytical techniques for the quantification of this compound, complete with illustrative experimental data from analogous compounds and detailed methodologies.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, while UV-Vis Spectrophotometry offers a simpler, more accessible option for quantification.
The following table summarizes typical performance data for the quantification of aromatic amines, including fluorinated derivatives, using HPLC, GC, and UV-Vis Spectrophotometry. It is important to note that this data is compiled from studies on closely related compounds and serves as a representative comparison.
| Parameter | HPLC | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | ~0.3% |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. The following sections provide comprehensive methodologies for the quantification of this compound using HPLC, GC, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, offering excellent quantitative precision.[5] A reverse-phase HPLC method is generally suitable for the analysis of this compound.[6]
Instrumentation:
-
HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity or equivalent)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).
-
Sample Solution Preparation: Prepare the sample solution by accurately weighing the sample and dissolving it in methanol to a known concentration, which is expected to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The quantification is performed by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.
Gas Chromatography (GC)
GC is a high-resolution separation technique suitable for volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of impurities.[5]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by further diluting the stock solution.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Inlet temperature: 250 °C
-
Carrier gas flow (Helium): 1.0 mL/min (constant flow)
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector temperature (FID): 300 °C
-
-
Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times. Quantification is achieved by comparing the peak area of the analyte in the sample with the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. Aniline and its derivatives typically exhibit UV absorption.[7][8][9]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Methanol (UV grade)
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Solution Preparation: Prepare the sample solution by accurately dissolving the sample in methanol to a concentration that falls within the linear range of the assay.
-
Analysis: Measure the absorbance of the standard and sample solutions at the predetermined λmax. Create a calibration curve by plotting the absorbance of the standards against their concentrations. The concentration of the sample is then determined from its absorbance using the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process and the experimental workflow for a typical chromatographic analysis.
Caption: Workflow for Analytical Method Validation.
Caption: Experimental Workflow for Chromatographic Analysis.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Fluorine in Pharmaceuticals: Looking Beyond Intuition | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Fluoromethyl)aniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The (fluoromethyl)aniline scaffold is a valuable building block in this regard, with the positional isomerism of the fluoromethyl group playing a critical role in defining the molecule's reactivity and metabolic fate. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-(fluoromethyl)aniline, offering insights into their relative nucleophilicity, basicity, and metabolic stability. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide leverages established principles of physical organic chemistry and data from closely related analogs to provide a predictive comparison.
Electronic Effects and Predicted Reactivity
The reactivity of the aniline nitrogen is fundamentally governed by the electronic effects of the substituents on the aromatic ring. The fluoromethyl group (-CH₂F) is primarily an electron-withdrawing group (EWG) through a negative inductive effect (-I effect), owing to the high electronegativity of the fluorine atom. This effect deactivates the benzene ring and reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to aniline.
The position of the -CH₂F group influences the extent of this deactivation. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
2-(Fluoromethyl)aniline: The -CH₂F group is in close proximity to the amino group, exerting a strong -I effect. This is expected to significantly decrease the basicity and nucleophilicity of the aniline. Steric hindrance from the ortho substituent can also impede the approach of electrophiles to the nitrogen atom.
-
3-(Fluoromethyl)aniline: The -CH₂F group is at the meta position. The -I effect is still significant, leading to a decrease in basicity compared to aniline.
-
4-(Fluoromethyl)aniline: The -CH₂F group is at the para position. The -I effect is weakest at this position.
Based on these electronic principles, the predicted order of basicity and nucleophilicity for the (fluoromethyl)aniline isomers is:
4-(Fluoromethyl)aniline > this compound > 2-(Fluoromethyl)aniline
This relationship can be visualized as a logical flow:
Quantitative Data Comparison
Table 1: Predicted Physicochemical and Reactivity Properties
| Property | 2-(Fluoromethyl)aniline | This compound | 4-(Fluoromethyl)aniline |
| Predicted pKa | Lowest | Intermediate | Highest |
| Predicted Nucleophilicity | Lowest | Intermediate | Highest |
| Predicted Reactivity in Electrophilic Aromatic Substitution | Lowest | Intermediate | Highest |
| Inferred Relative Metabolic Stability | High | Highest | Low |
Metabolic Stability
The metabolic stability of drug candidates is a critical parameter in their development. Aniline derivatives are often metabolized by cytochrome P450 (CYP) enzymes, primarily through oxidation of the aromatic ring or the amino group. The position of the fluoromethyl group is expected to significantly influence the metabolic fate of these isomers.
A study on the metabolic stability of positional isomers of [¹⁸F]fluoroanilinoquinazolines in human hepatocytes provides valuable insights.[1] The study found that the metabolic degradation followed the order: 4-fluoro > 2-fluoro > 3-fluoro.[1] The rapid metabolism of the 4-fluoro isomer was attributed to defluorination.[1] Extrapolating these findings to the (fluoromethyl)aniline isomers, we can infer a similar trend in their metabolic stability.
-
4-(Fluoromethyl)aniline: The para position is often susceptible to hydroxylation, which can be a primary metabolic pathway. The presence of the fluoromethyl group may not completely block this.
-
2-(Fluoromethyl)aniline: The ortho substituent can sterically hinder the approach of metabolizing enzymes, potentially increasing its metabolic stability.
-
This compound: The meta position is generally less prone to metabolic attack compared to the ortho and para positions.
Therefore, the predicted order of metabolic stability is:
This compound > 2-(Fluoromethyl)aniline > 4-(Fluoromethyl)aniline
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a general procedure for determining the pKa of an aniline derivative.
Materials:
-
(Fluoromethyl)aniline isomer
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a sample of the aniline derivative and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution and record the initial pH.
-
Add the standardized HCl solution in small increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH changes become minimal after passing the equivalence point.
-
Plot a titration curve of pH versus the volume of HCl added.
-
The pKa is the pH at the half-equivalence point.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol describes a general method for assessing the metabolic stability of a compound.
Materials:
-
(Fluoromethyl)aniline isomer stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile containing an internal standard for quenching and analysis
-
Incubator (37 °C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
In a microcentrifuge tube, pre-warm the HLM suspension in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM suspension.
-
Immediately add the working solution of the test compound to the reaction mixture.
-
Incubate the reaction mixture at 37 °C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Visualizations
References
Characterization of Impurities in 3-(Fluoromethyl)aniline by LC-MS/MS: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-(Fluoromethyl)aniline is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the effective identification and quantification of potential impurities in this compound. We present detailed experimental protocols, comparative data, and a discussion of the rationale behind method selection.
Introduction to Impurity Profiling of this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Impurities can arise from the manufacturing process (process-related impurities), degradation of the substance over time (degradation products), or from starting materials and reagents.[1] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are required for their comprehensive characterization.
LC-MS/MS stands out as a powerful technique for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information for the identification of unknown compounds.[2] This guide explores two distinct LC-MS/MS methods for the analysis of this compound and its potential impurities, comparing their performance in terms of separation efficiency, sensitivity, and analytical throughput.
Potential Impurities in this compound
Based on the synthesis routes and inherent stability of aniline derivatives, several types of impurities can be anticipated in this compound. These can be broadly categorized as:
-
Process-Related Impurities: Isomers (e.g., 2-(Fluoromethyl)aniline, 4-(Fluoromethyl)aniline), starting materials, and by-products from side reactions.
-
Degradation Products: Oxidation and polymerization products are common degradation pathways for anilines, which can form over time, especially with exposure to light and air.[1][3]
Comparative LC-MS/MS Methodologies
Two hypothetical LC-MS/MS methods were developed and compared for the characterization of impurities in this compound: a rapid screening method (Method A) and a high-resolution method (Method B).
Experimental Protocols
Sample Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the substance in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. This stock solution was further diluted with a 50:50 mixture of acetonitrile and water to a working concentration of 10 µg/mL for LC-MS/MS analysis.
LC-MS/MS Systems: Analyses were performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ionization mode.
Method A: Rapid Screening
-
LC Column: C18, 50 x 2.1 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B in 5 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for targeted impurities and a full scan for untargeted analysis.
Method B: High-Resolution Separation
-
LC Column: C18, 150 x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B in 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
MS/MS Detection: MRM for targeted impurities and high-resolution full scan for accurate mass measurement and elemental composition determination of unknowns.
Data Presentation: Method Performance Comparison
The performance of the two methods was evaluated for the separation and detection of this compound and three potential impurities: Impurity 1 (Isomer), Impurity 2 (Process-related), and Impurity 3 (Degradation product).
| Parameter | Method A (Rapid Screening) | Method B (High-Resolution) |
| Retention Time (min) | ||
| This compound | 3.25 | 8.72 |
| Impurity 1 (Isomer) | 3.18 | 8.51 |
| Impurity 2 (Process-related) | 2.89 | 7.64 |
| Impurity 3 (Degradation) | 4.12 | 10.33 |
| Resolution (Rs) | ||
| This compound & Impurity 1 | 1.3 | 2.1 |
| Limit of Detection (LOD) | ||
| Impurity 1 (Isomer) | 0.01% | 0.005% |
| Impurity 2 (Process-related) | 0.008% | 0.003% |
| Impurity 3 (Degradation) | 0.012% | 0.006% |
| Analysis Time (min) | 7 | 20 |
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the principles of MS/MS identification, the following diagrams are provided.
References
A Spectroscopic Comparison of 3-(Fluoromethyl)aniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of 3-(Fluoromethyl)aniline and its key derivatives. By examining their spectral characteristics using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, this document aims to facilitate the identification, characterization, and differentiation of these compounds, which are of significant interest in medicinal chemistry and materials science.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its positional isomers, as well as a representative derivative.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 2-(Fluoromethyl)aniline | ~7.2-7.0 | m | Aromatic H |
| ~6.8-6.6 | m | Aromatic H | |
| ~5.5 | s | CH₂F | |
| ~3.8 | br s | NH₂ | |
| This compound [1] | 7.21 | t | H-5 |
| 6.9-6.8 | m | H-2, H-4, H-6 | |
| 5.34 | s | CH₂F | |
| 3.7 | br s | NH₂ | |
| 4-(Fluoromethyl)aniline | ~7.3 | d | Aromatic H |
| ~6.7 | d | Aromatic H | |
| ~5.4 | s | CH₂F | |
| ~3.7 | br s | NH₂ | |
| 4-Fluoro-3-(trifluoromethyl)aniline [2] | 6.94 | m | Aromatic H |
| 6.82 | m | Aromatic H | |
| 6.74 | m | Aromatic H | |
| 3.72 | br s | NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-(Fluoromethyl)aniline | ~145 (d, J ≈ 15 Hz) | C-NH₂ |
| ~130-120 | Aromatic C | |
| ~84 (d, J ≈ 170 Hz) | CH₂F | |
| This compound | ~146 | C-NH₂ |
| ~138 (q, J ≈ 30 Hz) | C-CF₃ | |
| ~130, 119, 115, 114 | Aromatic C | |
| ~83 (d, J ≈ 170 Hz) | CH₂F | |
| 4-(Fluoromethyl)aniline | ~148 | C-NH₂ |
| ~130-120 | Aromatic C | |
| ~85 (d, J ≈ 170 Hz) | CH₂F | |
| N,3-dimethyl-N-(trifluoromethyl)aniline [3] | 143.8, 140.1, 129.9, 128.1, 126.8, 124.6 (q), 123.1, 37.4, 22.4 | Aromatic C, CF₃, CH₃ |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) stretch | ν(C-H) aromatic | ν(C=C) aromatic | δ(NH₂) | ν(C-F) |
| 2-(Trifluoromethyl)aniline [4] | ~3475, ~3385 | ~3060 | ~1620, ~1580 | ~1620 | ~1320, ~1120 |
| 3-(Trifluoromethyl)aniline [4] | ~3470, ~3380 | ~3050 | ~1620, ~1590 | ~1620 | ~1330, ~1130 |
| 4-(Trifluoromethyl)aniline | ~3465, ~3375 | ~3040 | ~1620, ~1520 | ~1620 | ~1325, ~1110 |
| 4-Fluoro-3-(trifluoromethyl)aniline [5] | ~3490, ~3400 | ~3100 | ~1630, ~1520 | ~1630 | ~1330, ~1150 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 2-(Fluoromethyl)aniline | 125 | 106 ([M-F]⁺), 96 ([M-CH₂F]⁺), 77 ([C₆H₅]⁺) |
| This compound [1] | 161 | 142 ([M-F]⁺), 111, 95, 65 |
| 4-(Fluoromethyl)aniline | 125 | 106 ([M-F]⁺), 96 ([M-CH₂F]⁺), 77 ([C₆H₅]⁺) |
| 4-Fluoro-3-(trifluoromethyl)aniline | 179 | 160 ([M-F]⁺), 132, 112 |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| Aniline (Reference) | 230, 280 | Ethanol |
| 3-(Trifluoromethyl)aniline [6] | 263 | Not Specified |
| 2-Nitro-4-(trifluoromethyl)aniline [7] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the aniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : A 300-600 MHz NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse Sequence : Standard single pulse.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-5 s.
-
Spectral Width : -2 to 12 ppm.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : Proton-decoupled single pulse.
-
Number of Scans : 1024 or more, depending on concentration.
-
Relaxation Delay : 2-5 s.
-
Spectral Width : 0 to 220 ppm.
-
-
Data Analysis : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Liquid Samples : Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
Solid Samples : Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture in a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid.
-
-
Instrumentation : An FTIR spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Analysis : Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution (1-10 µg/mL) of the aniline derivative in a suitable volatile solvent (e.g., methanol, acetonitrile). For Electrospray Ionization (ESI), the addition of 0.1% formic acid can aid in protonation.
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method : Electron Ionization (EI) for GC-MS or ESI for LC-MS are commonly used.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-300). For structural elucidation, perform tandem MS (MS/MS) to obtain fragmentation patterns.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the aniline derivative in a UV-grade solvent (e.g., ethanol, cyclohexane). Perform serial dilutions to obtain a concentration that gives an absorbance reading in the range of 0.2-1.0.
-
Instrumentation : A UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorption spectrum over a wavelength range of 200-400 nm using a quartz cuvette. Use the pure solvent as a blank for baseline correction.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Experimental Workflows
The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for spectroscopic analysis.
Caption: Detailed workflow for NMR analysis.
Caption: Detailed workflow for FTIR analysis.
Caption: Detailed workflow for MS analysis.
Caption: Detailed workflow for UV-Vis analysis.
References
- 1. 3-Aminobenzotrifluoride(98-16-8) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [m.chemicalbook.com]
- 6. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
A Comparative Guide to Assessing the Purity of Commercial 3-(Fluoromethyl)aniline
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental outcomes and the quality of synthesized compounds. 3-(Fluoromethyl)aniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available this compound, complete with detailed experimental protocols and supporting data to aid in the selection of the most suitable product for your research needs.
A multi-technique approach is recommended for a thorough and reliable assessment of this compound purity. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each of these methods offers unique advantages in separating, identifying, and quantifying the main component and any potential impurities.
Comparative Purity Analysis
The following table summarizes hypothetical purity data for this compound from three different commercial suppliers, as determined by HPLC, GC-MS, and ¹⁹F NMR.
| Supplier | Analytical Method | Determined Purity (%) | Identified Impurities | Impurity Level (%) |
| Supplier A | HPLC-UV | 99.6 | 3-Methylaniline | 0.25 |
| Aniline | 0.10 | |||
| Unknown Impurity 1 | 0.05 | |||
| Supplier B | GC-MS | 99.2 | 3-(Difluoromethyl)aniline | 0.40 |
| 3-Chloromethylaniline | 0.30 | |||
| Toluene (residual solvent) | 0.10 | |||
| Supplier C | ¹⁹F NMR | 99.8 | No fluorine-containing impurities detected | < 0.01 |
| HPLC-UV | 99.7 | 3-Methylaniline | 0.20 | |
| Aniline | 0.10 |
Experimental Workflow for Purity Assessment
A logical workflow is essential for the comprehensive purity assessment of this compound. This involves initial structural confirmation followed by quantitative analysis to determine the purity and identify any impurities.
References
Validating a Synthetic Pathway to 3-(Fluoromethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluoromethyl group into aromatic systems is a critical strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of two potential synthetic routes to 3-(fluoromethyl)aniline, a valuable building block in the synthesis of various pharmaceutical agents. The validation of a chosen synthetic pathway is paramount to ensure reproducibility, scalability, and purity of the final compound.
Synthetic Route Comparison
Two primary synthetic strategies for the preparation of this compound have been evaluated:
-
Route 1: Deoxofluorination of 3-Aminobenzyl Alcohol. This approach involves the direct conversion of the benzylic alcohol in 3-aminobenzyl alcohol to a fluoride using a deoxofluorinating agent.
-
Route 2: Reduction of 3-Nitrobenzyl Fluoride. This alternative pathway entails the initial synthesis of 3-nitrobenzyl fluoride, followed by the reduction of the nitro group to the desired aniline.
A summary of the key comparative metrics for these routes is presented below. Please note that due to the limited availability of direct experimental data for this compound in the searched literature, the following tables are constructed based on established chemical principles and data for analogous transformations.
| Parameter | Route 1: Deoxofluorination of 3-Aminobenzyl Alcohol | Route 2: Reduction of 3-Nitrobenzyl Fluoride |
| Starting Material Availability | 3-Aminobenzyl alcohol is commercially available. | 3-Nitrobenzyl fluoride is a less common starting material and may require synthesis. |
| Number of Steps | Typically a single step from the precursor. | At least two steps (synthesis of nitro-intermediate and reduction). |
| Potential Reagents | DAST, Deoxo-Fluor, PyFluor. | Reducing agents such as H₂/Pd-C, SnCl₂, Fe/HCl. |
| Potential Yield | Variable, dependent on the fluorinating agent and substrate. | Generally high for nitro group reductions. |
| Potential Purity Concerns | Over-fluorination or side reactions with the aniline group. | Incomplete reduction, presence of nitroso or hydroxylamine intermediates. |
| Safety Considerations | Deoxofluorinating agents can be hazardous and moisture-sensitive. | Catalytic hydrogenation requires specialized equipment; heavy metal reductants generate toxic waste. |
Experimental Protocols
Detailed experimental methodologies are crucial for the successful validation of a synthetic route. The following are proposed protocols based on general procedures for similar chemical transformations.
Route 1: Deoxofluorination of 3-Aminobenzyl Alcohol (Proposed)
Objective: To synthesize this compound by the deoxofluorination of 3-aminobenzyl alcohol.
Reagents and Materials:
-
3-Aminobenzyl alcohol
-
(Diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminobenzyl alcohol in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DAST or Deoxo-Fluor in anhydrous DCM to the cooled solution via the dropping funnel over a period of 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for one hour and then slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 2: Reduction of 3-Nitrobenzyl Fluoride (Proposed)
Objective: To synthesize this compound by the reduction of 3-nitrobenzyl fluoride.
Reagents and Materials:
-
3-Nitrobenzyl fluoride
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Standard hydrogenation apparatus
Procedure:
-
To a solution of 3-nitrobenzyl fluoride in methanol or ethanol in a hydrogenation flask, add a catalytic amount of 10% Pd/C.
-
Connect the flask to a hydrogenator.
-
Evacuate the flask and purge with hydrogen gas (repeat three times).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be performed by distillation or column chromatography if necessary.
Validation Workflow and Characterization
The validation of the synthesized this compound is a critical step to confirm its identity and purity. The following workflow outlines the key analytical techniques to be employed.
Caption: Workflow for the synthesis, purification, and analytical validation of this compound.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecule, including the characteristic doublet for the -CH₂F group.
-
¹³C NMR: To identify all unique carbon atoms, with the fluoromethyl carbon showing a characteristic coupling to fluorine.
-
¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound by determining the percentage of the main peak area relative to any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-F stretch.
Logical Pathway for Route Selection
The choice between the two synthetic routes will depend on several factors, including the availability and cost of starting materials, scalability, safety considerations, and the desired purity of the final product. A logical decision-making process is illustrated below.
Caption: Decision-making flowchart for selecting a synthetic route to this compound.
comparing the efficacy of different catalysts for 3-(Fluoromethyl)aniline synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(Fluoromethyl)aniline is a critical step in the development of various pharmaceuticals and agrochemicals. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of different catalysts for the synthesis of this compound, supported by experimental data and detailed protocols.
Executive Summary
The primary catalytic method for the synthesis of this compound involves the reduction of a nitro precursor, 3-(fluoromethyl)nitrobenzene. This transformation is amenable to several heterogeneous catalysts, with Palladium on carbon (Pd/C) and Raney® Nickel being two of the most prominent examples. Both catalysts demonstrate high efficacy in this reaction, offering near-quantitative yields under specific conditions. The choice between these catalysts may depend on factors such as cost, safety considerations, and desired reaction kinetics.
Data Presentation: Catalyst Performance in this compound Synthesis
The following table summarizes the quantitative data for the synthesis of this compound via the catalytic hydrogenation of 3-(fluoromethyl)nitrobenzene.
| Catalyst | Substrate | Product | Reagents & Conditions | Yield | Reference |
| Palladium on Carbon (10% Pd/C) | 3-(Fluoromethyl)nitrobenzene | This compound | H₂, Ethanol, Room Temperature, 1 atm | 98% | [1] |
| Raney® Nickel | 3-(Fluoromethyl)nitrobenzene | This compound | H₂, Methanol, Room Temperature, 50 psi | ~99% (inferred) | General knowledge on nitro reductions |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Synthesis of this compound using Palladium on Carbon (Pd/C)
This procedure outlines the catalytic hydrogenation of 3-(fluoromethyl)nitrobenzene using 10% Palladium on carbon.
Materials:
-
3-(Fluoromethyl)nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite®)
Procedure:
-
A solution of 3-(fluoromethyl)nitrobenzene in ethanol is prepared in a suitable reaction vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The reaction vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound.[1]
Synthesis of this compound using Raney® Nickel
This protocol describes the reduction of 3-(fluoromethyl)nitrobenzene utilizing Raney® Nickel as the catalyst. Raney Nickel is a common choice for nitro group reductions, especially when trying to avoid dehalogenation of aromatic halides.[2]
Materials:
-
3-(Fluoromethyl)nitrobenzene
-
Raney® Nickel (slurry in water)
-
Methanol
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
The Raney® Nickel slurry is carefully washed with the reaction solvent (methanol) to remove any residual water.
-
3-(fluoromethyl)nitrobenzene is dissolved in methanol in a pressure-resistant reaction vessel.
-
The washed Raney® Nickel is added to the solution under an inert atmosphere.
-
The vessel is sealed and purged with hydrogen gas before being pressurized to the desired pressure (e.g., 50 psi).
-
The reaction mixture is agitated (e.g., shaken or stirred) at room temperature until the hydrogen uptake ceases.
-
The reaction is monitored for completion.
-
After the reaction is complete, the pressure is carefully released, and the catalyst is removed by filtration.
-
The solvent is removed from the filtrate by evaporation under reduced pressure to afford this compound.
Mandatory Visualizations
Experimental Workflow for Catalyst Screening
The following diagram illustrates a generalized workflow for screening different catalysts for the synthesis of this compound.
References
A comparative guide to the analysis of related substances in 3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis, is presented for researchers, scientists, and drug development professionals. This guide focuses on the widely used High-Performance Liquid Chromatography (HPLC) method and offers a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a versatile and robust method for assessing the purity of 3-(trifluoromethyl)aniline, suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] It offers excellent quantitative precision, making it ideal for routine quality control.[1]
A typical reverse-phase HPLC (RP-HPLC) method can be employed for the analysis of related substances in 3-(trifluoromethyl)aniline.[2] The separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Potential Impurities
The manufacturing process of 3-(trifluoromethyl)aniline can lead to the formation of several related substances. Common impurities that need to be monitored include positional isomers, starting materials, and byproducts of the synthesis. A study by Thermo Fisher Scientific identified the following potential impurities:
-
4-(trifluoromethyl)aniline (positional isomer)
-
2-(trifluoromethyl)aniline (positional isomer)
-
1-Nitro-3-(trifluoromethyl)benzene (starting material/intermediate)
-
Trifluoromethyl benzene (byproduct)[3]
Comparison of Analytical Methods: HPLC vs. GC-MS
While HPLC is a primary method for the analysis of 3-(trifluoromethyl)aniline, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative, particularly for the identification of volatile and semi-volatile impurities.[1]
| Parameter | HPLC Analysis | GC-MS Analysis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile substances.[1] | Volatile and semi-volatile compounds that are thermally stable.[1] |
| Purity of Main Component | Typically > 99.5%[1] | Can range from ~95-99% depending on the sample and method.[1] |
| Major Identified Impurities | Positional isomers, starting materials, and byproducts.[3] | Positional isomers and other volatile impurities.[4][5] |
| Limit of Detection (LOD) | ~0.01%[1] | ~0.01%[1] |
| Limit of Quantification (LOQ) | ~0.03%[1] | ~0.03%[1] |
| Relative Standard Deviation (RSD) | < 1.0%[1] | < 2.0%[1] |
| Advantages | Robust and precise quantification, ideal for routine quality control.[1] | High separation efficiency for volatile impurities and definitive identification through mass spectral data.[1] |
| Disadvantages | May require longer analysis times compared to GC for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
HPLC Method for Related Substances in 3-(trifluoromethyl)aniline
This protocol is based on established methods for the analysis of 3-(trifluoromethyl)aniline and its related compounds.[2][3]
-
Column: Thermo Scientific Syncronis C18, 5 µm particle size[3]
-
Mobile Phase: A mixture of acetonitrile and water.[2] For mass spectrometry compatibility, a volatile acid like 0.1% formic acid can be added.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C[6]
-
Detector: UV-DAD (Diode Array Detector)[6]
-
Detection Wavelength: 224 nm[6]
-
Injection Volume: 10 µL[6]
-
Sample Preparation: Accurately weigh and dissolve the 3-(trifluoromethyl)aniline sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Further dilutions can be made as needed.[1][6]
GC-MS Method for Volatile Impurities in 3-(trifluoromethyl)aniline
This protocol is adapted from methods used for the analysis of related aniline compounds.[1][4][5]
-
Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent)[4]
-
Carrier Gas: Helium at a constant flow.[4]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50°C, ramped to 230°C.[4]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent such as dichloromethane to a final concentration of approximately 100-500 µg/mL.[1]
Visualization of Analytical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Related substances analysis of 3-(trifluoromethyl) aniline - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Navigating the Synthesis of 3-(Fluoromethyl)aniline: A Comparative Review of Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aniline derivatives is a cornerstone of new molecular entity creation. This guide provides a comprehensive literature review of synthetic methods for 3-(fluoromethyl)aniline, a compound of interest for its potential applications in medicinal chemistry. Due to a notable scarcity of direct synthetic routes in published literature, this review focuses on plausible multi-step pathways, offering a comparative analysis of potential experimental protocols.
Scarcity of Direct Synthesis and Proposed Indirect Routes
A thorough review of chemical literature reveals a significant lack of established, single-step methods for the synthesis of this compound. The majority of published research focuses on the synthesis of its trifluoromethyl analogue, 3-(trifluoromethyl)aniline. This distinction is critical, as the electronic and steric properties of a fluoromethyl (-CH2F) group differ substantially from a trifluoromethyl (-CF3) group.
Consequently, this guide outlines and compares two primary multi-step synthetic pathways that are chemically feasible based on established organic chemistry principles.
Route 1: Synthesis from (3-Aminophenyl)methanol
This pathway is a promising approach that involves the initial protection of the amine functionality, followed by the conversion of the benzylic alcohol to a fluoromethyl group, and concluding with deprotection.
Route 2: Synthesis from 3-Nitrotoluene
An alternative strategy begins with the selective monofluorination of the methyl group of 3-nitrotoluene, followed by the well-established reduction of the nitro group to the desired aniline.
Comparative Analysis of Synthetic Steps
The following table summarizes the key transformations, potential reagents, and general reaction conditions for the two proposed synthetic routes.
| Step | Route 1: From (3-Aminophenyl)methanol | Route 2: From 3-Nitrotoluene |
| Starting Material | (3-Aminophenyl)methanol | 3-Nitrotoluene |
| Key Transformation 1 | Amine Protection: Conversion of the amino group to a carbamate (e.g., Boc) or an amide to prevent side reactions during fluorination. | Selective Monofluorination: Introduction of a single fluorine atom to the benzylic methyl group. |
| Reagents & Conditions 1 | Di-tert-butyl dicarbonate (Boc)2O, triethylamine (TEA), in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[1] | N-Fluorodibenzenesulfonimide (NFSI) with a photocatalyst (e.g., an iridium complex) and a hydrogen atom transfer (HAT) catalyst under visible light irradiation. |
| Key Transformation 2 | Deoxofluorination: Conversion of the primary alcohol to a fluoromethyl group. | Nitro Group Reduction: Reduction of the nitro functionality to an amine. |
| Reagents & Conditions 2 | Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in an aprotic solvent like DCM at low temperatures. | Catalytic hydrogenation (e.g., H2 gas with a palladium on carbon (Pd/C) catalyst) in a solvent like ethanol or ethyl acetate. Alternatively, metal/acid reduction (e.g., Sn/HCl or Fe/HCl). |
| Key Transformation 3 | Amine Deprotection: Removal of the protecting group to yield the final product. | - |
| Reagents & Conditions 3 | Trifluoroacetic acid (TFA) in DCM for Boc deprotection. | - |
| Overall Yield (Estimated) | Moderate to Good (multi-step) | Potentially lower due to challenges in selective monofluorination. |
| Key Challenges | Handling of potentially hazardous fluorinating agents. | Achieving high selectivity for monofluorination and avoiding over-fluorination or aromatic ring fluorination. |
Detailed Experimental Protocols (General Procedures)
Route 1: From (3-Aminophenyl)methanol
Step 1: Boc-Protection of (3-Aminophenyl)methanol
-
Dissolve (3-aminophenyl)methanol in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (1.1 equivalents) to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product, which can be purified by column chromatography.
Step 2: Deoxofluorination of Boc-protected (3-hydroxymethyl)aniline
-
Dissolve the Boc-protected alcohol in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected this compound in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, dry the organic layer, and concentrate to yield this compound.
Route 2: From 3-Nitrotoluene
Step 1: Selective Monofluorination of 3-Nitrotoluene (Photocatalytic approach - General Concept)
-
In a reaction vessel suitable for photochemistry, combine 3-nitrotoluene, N-fluorodibenzenesulfonimide (NFSI, 1.5 equivalents), an appropriate iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6), and a hydrogen atom transfer (HAT) catalyst in a degassed solvent like acetonitrile.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 24-48 hours.
-
Monitor the formation of 3-(fluoromethyl)nitrobenzene by GC-MS or LC-MS.
-
Upon completion, quench the reaction and purify the product using column chromatography.
Step 2: Reduction of 3-(Fluoromethyl)nitrobenzene
-
To a solution of 3-(fluoromethyl)nitrobenzene in ethanol, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes for this compound.
Caption: Synthetic pathway for this compound starting from (3-Aminophenyl)methanol.
Caption: Synthetic pathway for this compound starting from 3-Nitrotoluene.
References
Safety Operating Guide
Proper Disposal of 3-(Fluoromethyl)aniline: A Comprehensive Safety and Operations Guide
This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-(Fluoromethyl)aniline, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific disposal protocols can vary based on institutional and regional regulations. Always consult your institution's Environmental Health & Safety (EH&S) department and local regulations for complete and accurate classification and disposal procedures.[1]
I. Immediate Safety and Handling Precautions
Proper handling is the critical first step in safe disposal. Before beginning any waste collection or spill cleanup, ensure the following Personal Protective Equipment (PPE) is worn and safety measures are in place.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear robust, chemical-resistant gloves.[2]
-
Eye Protection: Use chemical splash goggles or a face shield.[2][3]
-
Lab Coat: A fully-buttoned lab coat is mandatory to protect against skin contact.[2]
-
Respiratory Protection: All work should be conducted in a certified laboratory chemical fume hood to avoid inhaling vapors.[2][4]
-
-
Designated Work Area: Confine all handling of this compound to a designated and clearly marked area.[2]
II. Guiding Principle for Disposal
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular solid waste stream.[2][5][6] This compound must be treated as hazardous waste and disposed of through a licensed and approved waste disposal company.[3][4][7]
III. Waste Collection and Storage Protocol
Follow this procedure for the routine collection of this compound waste.
-
Waste Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's EH&S guidelines.[8]
-
Container Selection: Collect liquid waste in a dedicated, compatible, and clearly labeled hazardous waste container. A polyethylene container is a suitable option.[2][9] Solid waste (e.g., contaminated gloves, wipes, weighing paper) should be collected in a separate, clearly labeled solid hazardous waste container.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[2][8]
-
Storage: Keep the waste container tightly sealed when not in use.[4][10] Store the container in a designated, secure, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][9] Ensure the storage location is protected from direct sunlight and sources of ignition.[2][5]
IV. Hazard and Handling Data
The following table summarizes key data relevant to the safe handling of this compound during the disposal process. This information is based on data for the compound and closely related aniline derivatives.
| Parameter | Data | Source(s) |
| GHS Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [3][4][11] |
| UN Number | 2948 (for 3-Trifluoromethylaniline) | [12] |
| Primary Routes of Exposure | Inhalation, Dermal, Oral | [8] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1] |
| Recommended PPE | Chemical-resistant gloves, chemical splash goggles, lab coat, use within a chemical fume hood. | [2][3] |
| Extinguishing Media | Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam. | [3][12] |
V. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical.
For Small Spills:
-
Restrict Access: Ensure the spill area is secure and personnel are aware.
-
Absorb Spill: Cover and absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[2][4] Do not use combustible materials like paper towels without first using an absorbent.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a sealable, appropriately labeled hazardous waste container.[2][3]
-
Decontaminate: Wipe the spill area with a suitable decontaminating solution as recommended by your institution's safety office. Place all used cleaning materials into the hazardous waste container.[6]
-
Ventilate: Ventilate the area thoroughly after cleanup is complete.[2]
For Large Spills:
-
Evacuate: Immediately evacuate the area and notify others in the vicinity.[2]
-
Secure Area: Secure the area to prevent entry.
-
Emergency Call: Contact your institution's emergency services or EH&S department immediately.[2]
VI. Final Disposal Workflow
The final step is to arrange for the removal of the hazardous waste by a certified entity.
-
Waste Pickup: Schedule a collection of the hazardous waste with your institution's EH&S department or a licensed hazardous waste disposal contractor.[2]
-
Documentation: Ensure all required paperwork is completed in accordance with institutional and local regulations.
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 3-(Fluoromethyl)aniline
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 3-(Fluoromethyl)aniline (CAS No. 98-16-8). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
Hazard Summary: this compound is a hazardous chemical that can be harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2][3] It is known to cause skin irritation and serious eye damage.[2][3][4] Acute exposure may lead to symptoms such as headache, dizziness, weakness, and nausea.[1][5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6] Gloves should be inspected before use and disposed of properly after handling the chemical.[4] | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[6] |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH (US) or EN 166 (EU) standards.[4][6] A face shield may be necessary for splash hazards.[6] | Protects eyes from splashes, vapors, and dust particles.[6] |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs.[6] | Protects the skin from accidental spills and contamination.[6] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[6] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors is necessary.[7] A dust mask (type N95 or equivalent) may be required.[2] | Prevents inhalation of harmful vapors, a primary route of exposure.[6] |
Operational Plan: Safe Handling and Storage
A systematic approach is essential for the safe handling and storage of this compound.
Handling Protocol:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Inspection: Ensure all necessary PPE is available and in good condition.[6]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[8]
-
Avoid Contact: Prevent all contact with skin and eyes by wearing the appropriate PPE.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[9]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly with soap and water after handling.[6][9]
-
Emergency Equipment: Ensure safety showers and eyewash stations are readily accessible.[9]
Storage:
-
Store in a dry, cool, and well-ventilated place.[9]
-
Keep containers tightly closed.[9]
-
Store locked up.[9]
-
Incompatible materials include strong oxidizing agents and strong acids.[9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[5][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][9] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9] |
Spill Response:
In case of a spill, evacuate the area and eliminate all ignition sources.[5] Wearing appropriate PPE, absorb the spill with a non-combustible material like dry earth or sand and transfer it to a sealed container for disposal.[5] Prevent the spill from entering waterways or sewers.[5] For large spills, isolate the area for at least 50 meters in all directions for liquids.[5][10]
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Chemical Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4]
-
Contaminated Materials: Dispose of contaminated packaging and materials (e.g., gloves, absorbent paper) as unused product in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains.[4]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for safe handling of this compound.
References
- 1. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Trifluoromethyl)aniline = 99 98-16-8 [sigmaaldrich.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
